PD 168368
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXUTWMFMAQJO-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PD 168368: A Potent and Selective Peptoid Antagonist of the Neuromedin B Receptor
Introduction: The neuromedin B (NMB) receptor, a member of the bombesin (B8815690) receptor family, is a G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including the regulation of body temperature, food intake, and cell growth. Its involvement in cancer has made it a compelling target for drug development. PD 168368 is a novel, non-peptide, or "peptoid," antagonist that has demonstrated high affinity and selectivity for the human NMB receptor. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, functional activity, and the experimental protocols used for its evaluation.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and related compounds for the human neuromedin B receptor.
| Compound | Description | Receptor | Ki (nM) |
| This compound | Peptoid NMB receptor antagonist | hNMB-R | 1.3 ± 0.2 |
| PD 165929 | Structurally related peptoid | hNMB-R | 1.8 ± 0.3 |
| Bombesin | Natural ligand | hNMB-R | 0.6 ± 0.1 |
| Neuromedin B | Natural ligand | hNMB-R | 0.8 ± 0.1 |
Data compiled from studies on the characterization of this compound.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.
1. Cell Culture and Membrane Preparation:
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human NMB receptor (hNMB-R) were utilized.
-
Culture Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C. The growth medium used was a 1:1 mixture of Dulbecco's modified Eagle's medium and Ham's F-12, supplemented with 10% fetal bovine serum and 400 µg/ml of G418 to maintain selection for receptor expression.
-
Membrane Preparation: Confluent cell monolayers were washed with phosphate-buffered saline (PBS) and scraped into a buffer containing 10 mM HEPES (pH 7.4), 1 mM EDTA, and 0.25 M sucrose. The cell suspension was then homogenized, and the homogenate was centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. The resulting supernatant was further centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes. The final membrane pellet was resuspended in the assay buffer and stored at -80°C until use.
2. Radioligand Binding Assays:
-
Radioligand: [125I]Tyr4-bombesin was used as the radiolabeled ligand to determine the binding affinity of this compound.
-
Assay Buffer: The binding assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% bovine serum albumin.
-
Procedure: Competition binding assays were conducted in a total volume of 0.25 ml. Membranes from CHO-hNMB-R cells were incubated with a fixed concentration of [125I]Tyr4-bombesin (approximately 0.1 nM) and increasing concentrations of the competing ligand (this compound). Non-specific binding was determined in the presence of a high concentration (1 µM) of unlabeled bombesin.
-
Incubation and Termination: The reaction mixture was incubated for 30 minutes at room temperature. The binding reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) that had been presoaked in 0.5% polyethylenimine. The filters were then washed three times with ice-cold assay buffer.
-
Data Analysis: The radioactivity retained on the filters was quantified using a gamma counter. The inhibition constant (Ki) was calculated from the IC50 values (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
3. Functional Assay: Calcium Mobilization:
-
Principle: The NMB receptor is coupled to the Gq protein, which upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).
-
Cell Loading: CHO-hNMB-R cells were plated in 96-well plates and grown to confluence. The cells were then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 60 minutes at 37°C.
-
Measurement: After loading, the cells were washed to remove excess dye and then stimulated with an agonist (e.g., neuromedin B). To determine the antagonistic activity of this compound, cells were pre-incubated with varying concentrations of the compound for 15-30 minutes before the addition of the agonist.
-
Data Acquisition: Changes in intracellular calcium concentration were measured using a fluorescence plate reader. The antagonist's potency is typically expressed as the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMB receptor signaling pathway and a typical experimental workflow for evaluating antagonists like this compound.
Caption: NMB receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the characterization of this compound.
This compound stands out as a potent and selective peptoid antagonist of the human neuromedin B receptor. Its high affinity, demonstrated through radioligand binding assays, and its functional antagonism, confirmed by calcium mobilization assays, make it a valuable tool for studying the physiological and pathophysiological roles of the NMB receptor. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of NMB receptor antagonists in areas such as oncology and metabolic disorders. The development of non-peptide antagonists like this compound represents a significant advancement in the field, offering improved pharmacokinetic properties over their peptide-based counterparts.
An In-depth Technical Guide to the Role of PD 168368 in Neuromedin B Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nonpeptide molecule PD 168368, focusing on its role as an antagonist in the neuromedin B signaling pathway. This document details the compound's binding characteristics, its mechanism of action, and the downstream cellular consequences of its interaction with the neuromedin B receptor. Furthermore, it outlines key experimental protocols for studying such interactions and visualizes the involved pathways and workflows.
Introduction to Neuromedin B and its Receptor
Neuromedin B (NMB) is a mammalian peptide belonging to the bombesin-like peptide family.[1] It exerts a wide range of physiological effects, including the regulation of exocrine and endocrine secretions, smooth muscle contraction, cell growth, body temperature, and blood pressure, by binding to its specific high-affinity receptor, the neuromedin B receptor (NMB-R).[2][3] The NMB-R is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[1][2][3] Given the diverse functions of the NMB/NMB-R system, there is significant interest in developing specific antagonists to probe its physiological roles and for potential therapeutic applications.[4] this compound has emerged as a key tool in this endeavor.
Profile of this compound
This compound is a potent, selective, and competitive nonpeptide antagonist of the neuromedin B receptor.[4][5][6] Its peptoid structure allows it to interact with the NMB-R with high affinity.[4][7] While highly selective for the NMB-R, it displays significantly lower affinity for the related gastrin-releasing peptide receptor (GRPR) and other bombesin (B8815690) receptor subtypes.[4][7][8] This selectivity makes this compound an invaluable tool for distinguishing the specific biological functions of NMB from those of other bombesin-like peptides.[4]
Interestingly, studies have revealed that this compound also functions as a potent agonist for human formyl-peptide receptors (FPR1, FPR2, and FPR3), a different class of GPCRs involved in immune responses.[5][8][9] This off-target activity is an important consideration in the interpretation of experimental results.
Quantitative Data: Binding Affinity and Potency
The efficacy and selectivity of this compound are quantitatively defined by its binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) values across different receptors.
Table 1: this compound Affinity and Potency at Bombesin Family Receptors
| Receptor Target | Parameter | Value (nM) | Species/Cell Line | Reference |
| Neuromedin B Receptor (NMB-R / BB₁) | Ki | 15 - 45 | Human, Mouse, Rat | [4][6][10] |
| Neuromedin B Receptor (NMB-R / BB₁) | IC50 | 96 | - | [5][10] |
| Neuromedin B Receptor (NMB-R / BB₁) | IC50 | 40 | C6 cells | [11] |
| Gastrin-Releasing Peptide Receptor (GRPR / BB₂) | Ki | 30- to 60-fold lower than NMB-R | Human, Mouse, Rat | [4][7] |
| Gastrin-Releasing Peptide Receptor (GRPR / BB₂) | IC50 | 3500 | - | [5][10] |
| Bombesin Receptor Subtype 3 (BRS-3 / BB₃) | Ki | >300-fold lower than NMB-R | Human, Mouse, Rat | [4][7] |
| Bombesin Receptor Subtype 4 (BB₄) | Ki | >300-fold lower than NMB-R | Frog | [4][7] |
Table 2: this compound Agonist Activity at Formyl-Peptide Receptors (FPRs)
| Receptor Target | Parameter | Value (nM) | Species/Cell Line | Reference |
| Formyl-Peptide Receptor 1 (FPR1) | EC50 | 0.57 | Human | [5][10] |
| Formyl-Peptide Receptor 2 (FPR2) | EC50 | 0.24 | Human | [5][10] |
| Formyl-Peptide Receptor 3 (FPR3) | EC50 | 2.7 | Human | [5] |
Neuromedin B Signaling Pathways
Activation of the NMB-R by its endogenous ligand, NMB, initiates signaling primarily through the Gq family of G proteins.[12][13] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[3][6] The subsequent rise in cytosolic calcium and the presence of DAG collectively activate protein kinase C (PKC).[3]
Downstream of these initial events, NMB has been shown to activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and the AKT/mTOR pathway, which are crucial for regulating cell growth and proliferation.[5][14]
References
- 1. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Neuromedin B - Wikipedia [en.wikipedia.org]
- 3. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Biochemicals - CAT N°: 17920 [bertin-bioreagent.com]
- 7. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 13. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
The Biological Functions of Neuromedin B: A Technical Guide to Investigation Using PD 168368
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromedin B (NMB) is a bombesin-like peptide that plays a significant role in a diverse array of physiological and pathological processes. Its functions are mediated through the high-affinity G protein-coupled receptor, the Neuromedin B receptor (NMBR), also known as BB1. The development of selective antagonists has been crucial in elucidating the specific roles of the NMB/NMBR signaling axis. This technical guide provides an in-depth overview of the biological functions of Neuromedin B, with a particular focus on the utility of the potent and selective non-peptide antagonist, PD 168368, as a tool for its study. This document details the pharmacology of this compound, summarizes key quantitative data, provides detailed experimental protocols for investigating NMB's functions in vitro and in vivo, and illustrates the primary signaling pathways involved.
Introduction to Neuromedin B and its Receptor
Neuromedin B is a decapeptide originally isolated from porcine spinal cord and is structurally related to gastrin-releasing peptide (GRP) and the amphibian peptide bombesin.[1] It is widely distributed throughout the central nervous system and the gastrointestinal tract.[1] NMB exerts its effects by binding to the NMBR, a G protein-coupled receptor that, upon activation, primarily couples to Gαq proteins.[2] This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] These second messengers subsequently trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in a variety of cellular responses.[2]
The NMB/NMBR axis has been implicated in a range of biological functions, including:
-
Oncology: Regulation of tumor cell proliferation, migration, invasion, and angiogenesis.[4]
-
Metabolism: Involvement in the regulation of appetite and thermoregulation.[5][6]
-
Neurobiology: Modulation of nociception and emotional processing.[2][7]
This compound: A Selective Neuromedin B Receptor Antagonist
This compound is a potent, competitive, and selective non-peptide antagonist of the NMB receptor.[4][8] Its selectivity for NMBR over the related gastrin-releasing peptide receptor (GRPR or BB2) makes it an invaluable tool for dissecting the specific physiological roles of NMB.[8][9]
Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its affinity, potency, and selectivity for the Neuromedin B receptor.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor | Species | Value | Reference |
| Ki | NMBR (BB1) | Human, Rat, Mouse | 15-45 nM | [4][8] |
| IC50 | NMBR (BB1) | Human | 96 nM | [4] |
| IC50 | GRPR (BB2) | Human | 3500 nM | [4] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Cell Line | Species | Dose and Administration | Outcome | Reference |
| Breast Cancer Metastasis | MDA-MB-231 | Mouse | 1.2 mg/kg, intraperitoneal injection for 30 days | Inhibition of lung metastasis | [4] |
Key Biological Functions of Neuromedin B and Investigation with this compound
Role in Cancer
The NMB/NMBR axis is increasingly recognized for its role in the progression of various cancers. Overexpression of NMBR has been observed in several tumor types, where it can promote cell proliferation, migration, and invasion.
NMB signaling has been shown to enhance the migratory and invasive potential of cancer cells. The use of this compound has been instrumental in demonstrating this effect. For instance, studies have shown that this compound can suppress the migration and invasion of human breast cancer cells (MDA-MB-231).[4]
The pro-metastatic role of NMB has been confirmed in preclinical models. In a mouse model of breast cancer, systemic administration of this compound was found to potently inhibit the formation of lung metastases.[4]
Regulation of Appetite and Thermoregulation
NMB is involved in the central regulation of energy balance. Studies in rodents have shown that NMB can influence food intake and body temperature.[5][6] The NMBR is considered essential for thermoregulation.[5] While some studies suggest a role for NMB in appetite control, others have not found a significant effect on body weight or glucose homeostasis in knockout mouse models.[10][11] The use of NMBR-deficient mice has helped to distinguish the specific functions of NMBR from those of the GRP receptor in these processes.[5]
Modulation of Nociception
Emerging evidence suggests a role for NMB in pain signaling. NMB receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons has been shown to mediate peripheral pain hypersensitivity.[7] This indicates that NMBR antagonists could have potential as therapeutic agents for the management of pain.
Signaling Pathways
The primary signaling pathway activated by the Neuromedin B receptor is the Gαq/Phospholipase C pathway. The following diagram illustrates the key steps in this cascade.
Neuromedin B Receptor Signaling Pathway.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the biological functions of Neuromedin B using this compound.
In Vitro Cell Migration and Invasion Assay (Transwell Assay)
This assay is used to assess the effect of NMB and this compound on the migratory and invasive capabilities of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
Cell culture medium (serum-free and serum-containing)
-
Recombinant Human Neuromedin B
-
This compound
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
-
Fixation and permeabilization buffers
Protocol:
-
Preparation of Transwell Inserts:
-
For invasion assays, thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and incubate at 37°C for 1 hour to allow for solidification.[12] For migration assays, this step is omitted.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
In the upper chamber (the Transwell insert), add the cell suspension.
-
To test the effect of NMB, add it to the lower chamber.
-
To test the inhibitory effect of this compound, pre-incubate the cells with various concentrations of this compound for 30-60 minutes before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.
-
-
Quantification:
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[13]
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with Crystal Violet or a fluorescent dye like Calcein-AM.[13]
-
Count the number of stained cells in several random fields under a microscope or quantify the fluorescence using a plate reader.
-
In Vivo Tumor Metastasis Model
This model is used to evaluate the effect of this compound on the metastatic spread of cancer cells in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID mice)
-
Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)
-
This compound
-
Vehicle control (e.g., PEG)
-
Bioluminescence imaging system
-
D-luciferin
Protocol:
-
Cell Injection:
-
Inject luciferase-expressing cancer cells into the mammary fat pad or tail vein of the mice to establish a primary tumor or circulating tumor cells, respectively.
-
-
Treatment:
-
Once the primary tumor reaches a certain size or a few days after tail vein injection, begin treatment with this compound or vehicle control.
-
A typical dosing regimen for this compound is 1.2 mg/kg administered via intraperitoneal injection daily or on a specified schedule for a set duration (e.g., 30 days).[4]
-
-
Monitoring Metastasis:
-
Monitor the development of metastases over time using bioluminescence imaging.
-
Inject the mice with D-luciferin and image them using an in vivo imaging system to detect the luciferase signal from the metastatic cancer cells in distant organs, such as the lungs.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the organs of interest (e.g., lungs).
-
The number and size of metastatic nodules can be quantified by ex vivo bioluminescence imaging or through histological analysis of tissue sections.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of NMB to induce an increase in intracellular calcium and the ability of this compound to block this effect.
Materials:
-
Cells expressing NMBR
-
Fura-2 AM or other calcium-sensitive fluorescent dyes
-
HEPES-buffered saline (HBS)
-
Recombinant Human Neuromedin B
-
This compound
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Protocol:
-
Cell Plating and Dye Loading:
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading by exciting at both 340 nm and 380 nm and measuring the emission at 510 nm.
-
To test for antagonism, add various concentrations of this compound to the wells and incubate for a short period.
-
Inject NMB into the wells to stimulate the cells.
-
Record the fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
The ability of this compound to inhibit the NMB-induced increase in the F340/F380 ratio is a measure of its antagonist activity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anti-metastatic effects of this compound.
Experimental workflow for this compound.
Conclusion
Neuromedin B is a multifaceted peptide with significant implications in both normal physiology and disease. The development of potent and selective antagonists like this compound has been pivotal in advancing our understanding of the specific roles of the NMB/NMBR signaling axis. This technical guide provides a comprehensive resource for researchers, outlining the biological functions of NMB, the pharmacological profile of this compound, and detailed experimental protocols to facilitate further investigation into this important area of research. The continued exploration of the NMB/NMBR pathway holds promise for the development of novel therapeutic strategies for a range of conditions, including cancer and neurological disorders.
References
- 1. Neuromedin B - Wikipedia [en.wikipedia.org]
- 2. Neuromedin B Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional properties of two bombesin-like peptide receptors revealed by the analysis of mice lacking neuromedin B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 8. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropeptide Neuromedin B does not alter body weight and glucose homeostasis nor does it act as an insulin-releasing peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptide Neuromedin B does not alter body weight and glucose homeostasis nor does it act as an insulin-releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snapcyte.com [snapcyte.com]
- 13. stackscientific.nd.edu [stackscientific.nd.edu]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hellobio.com [hellobio.com]
In-Depth Technical Guide: Investigating the Physiological Actions of Neuromedin B with PD 168368
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuromedin B (NMB) is a bombesin-like peptide that plays a crucial role in a variety of physiological processes.[1] It exerts its effects by binding to the NMB receptor (NMBR), a G protein-coupled receptor (GPCR).[1] The activation of NMBR has been linked to the regulation of exocrine and endocrine secretions, smooth muscle contraction, cell growth, body temperature, blood pressure, and glucose levels.[1] Given its diverse functions, the NMB signaling pathway presents a promising target for therapeutic intervention in various disease states.
This technical guide provides a comprehensive overview of the physiological actions of NMB and the use of PD 168368, a potent and selective nonpeptide antagonist of the NMB receptor, to investigate these actions.[2][3] We will delve into the experimental protocols for key assays, present quantitative data on the interaction between this compound and the NMB receptor, and visualize the underlying signaling pathways.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the quantitative data for this compound, a competitive antagonist of the NMB receptor.[2] This data is essential for designing and interpreting experiments aimed at elucidating the physiological roles of NMB.
Table 1: Binding Affinity of this compound for Bombesin Receptor Subtypes
| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |
| NMB Receptor | Human, Mouse, Rat, Frog | 15-45 nM | [2] |
| Gastrin-Releasing Peptide (GRP) Receptor | Human, Mouse, Rat, Frog | 30- to 60-fold lower than NMBR | [2] |
| Bombesin Receptor Subtype 3 (BRS-3) | Human, Mouse, Rat, Frog | >300-fold lower than NMBR | [2] |
| Bombesin Receptor Subtype 4 (BRS-4) | Human, Mouse, Rat, Frog | >300-fold lower than NMBR | [2] |
Table 2: Inhibitory and Agonist Activity of this compound
| Assay | Target Receptor | Effect | Potency | Reference |
| NMB-induced Intracellular Calcium Increase | NMB Receptor | Inhibition | - | [2] |
| NMB-induced Inositol (B14025) Phosphate Production | NMB Receptor | Inhibition | - | [2] |
| NMB Binding | NMB Receptor | Competitive Inhibition | IC50 = 96 nM | [3] |
| GRP Binding | GRP Receptor | Inhibition | IC50 = 3500 nM | [3] |
| Intracellular Calcium Release | Formyl Peptide Receptor 1 (FPR1) | Agonist | EC50 = 0.57 nM | [3] |
| Intracellular Calcium Release | Formyl Peptide Receptor 2 (FPR2) | Agonist | EC50 = 0.24 nM | [3] |
| Intracellular Calcium Release | Formyl Peptide Receptor 3 (FPR3) | Agonist | EC50 = 2.7 nM | [3] |
| C6 Glioma Cell Proliferation | NMB Receptor | Inhibition | IC50 = 40 nM (for NMB binding) | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the interaction of NMB and this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (in this case, this compound) to its receptor (NMBR).
Objective: To quantify the binding affinity (Ki) of this compound for the NMB receptor.
Materials:
-
Cell membranes expressing the NMB receptor
-
Radiolabeled NMB analog (e.g., 125I-[D-Tyr0]NMB)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a microcentrifuge tube, add the cell membranes, a fixed concentration of the radiolabeled NMB analog, and varying concentrations of unlabeled this compound.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NMB.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration, a key second messenger in NMBR signaling.
Objective: To assess the antagonistic activity of this compound on NMB-induced calcium mobilization.
Materials:
-
Cells expressing the NMB receptor (e.g., CHO-NMBR cells)
-
Fura-2 AM (a ratiometric calcium indicator)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
NMB peptide
-
This compound
-
A fluorescence plate reader or microscope capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)
Protocol:
-
Seed the NMBR-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with Fura-2 AM by incubating them in a buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with buffer to remove extracellular Fura-2 AM.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Measure the baseline fluorescence ratio (340/380 nm excitation) before adding the agonist.
-
Add a fixed concentration of NMB to the wells to stimulate calcium release.
-
Immediately begin recording the change in fluorescence ratio over time.
-
The antagonistic effect of this compound is determined by its ability to reduce the NMB-induced peak in the fluorescence ratio.
-
Dose-response curves can be generated to calculate the IC50 of this compound for the inhibition of calcium mobilization.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of NMB and this compound on cell viability and proliferation.[4]
Objective: To determine the inhibitory effect of this compound on NMB-induced cell proliferation.
Materials:
-
A cell line that proliferates in response to NMB (e.g., C6 glioma cells)[4]
-
Cell culture medium
-
NMB peptide
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
A microplate reader capable of measuring absorbance at ~570 nm
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach.
-
Starve the cells in a low-serum medium to synchronize their growth phase.
-
Treat the cells with NMB in the presence or absence of various concentrations of this compound. Include appropriate controls (untreated cells, cells treated with NMB alone, and cells treated with this compound alone).
-
Incubate the plates for a period that allows for cell proliferation (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
The inhibitory effect of this compound on NMB-induced proliferation can be quantified and an IC50 value can be determined.
Signaling Pathways
NMBR is a G protein-coupled receptor that primarily signals through the Gq alpha subunit.[6] Upon NMB binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[1] The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses, including cell proliferation and smooth muscle contraction.[1]
Conclusion
This technical guide provides a foundational understanding of the physiological actions of Neuromedin B and the utility of this compound as a selective antagonist for its receptor. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers investigating the NMB signaling pathway. The visualization of the signaling cascade offers a clear framework for understanding the mechanism of action of NMB and the point of intervention for this compound. Further research utilizing these and other advanced techniques will continue to unravel the complex roles of NMB in health and disease, potentially leading to the development of novel therapeutic strategies.
References
- 1. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nonpeptide neuromedin B receptor antagonists inhibit the proliferation of C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
PD 168368: A Potent Formyl Peptide Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168368 is a small molecule that has garnered significant interest in the field of immunology and pharmacology due to its potent agonist activity on formyl peptide receptors (FPRs). Originally developed as a selective antagonist for the neuromedin B receptor (NMB-R), subsequent research has revealed its powerful effects as a mixed agonist for FPR1, FPR2, and FPR3, with nanomolar efficacy.[1] This dual activity makes this compound a valuable tool for studying the physiological and pathological roles of FPRs, which are key players in innate immunity, inflammation, and host defense.
This technical guide provides an in-depth overview of the agonist activity of this compound on formyl peptide receptors, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The agonist activity of this compound on human formyl peptide receptors has been primarily characterized through intracellular calcium mobilization assays in neutrophil-like differentiated HL-60 cells and primary human neutrophils. The median effective concentration (EC50) values from these studies are summarized in the table below.
| Receptor | Cell Type | Assay | This compound EC50 (nM) | Reference |
| FPR1 | HL-60 | Calcium Mobilization | 0.57 | [1] |
| FPR2 | HL-60 | Calcium Mobilization | 0.24 | [1] |
| FPR3 | HL-60 | Calcium Mobilization | 2.7 | [1] |
| Endogenous FPRs | Human Neutrophils | Calcium Mobilization | Nanomolar range | [1] |
Signaling Pathways
Upon binding to formyl peptide receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a Gi protein, leading to the dissociation of its α and βγ subunits. The βγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rapid increase in cytosolic calcium concentration. This calcium influx is a key second messenger that mediates various cellular responses, including chemotaxis and the production of reactive oxygen species (ROS).
Caption: Signaling pathway of this compound via formyl peptide receptors.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the agonist activity of this compound on formyl peptide receptors.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, a hallmark of FPR activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. Upon binding of an agonist to the FPR, the subsequent release of intracellular calcium leads to an increase in the fluorescence intensity of the dye, which can be measured over time.
Detailed Protocol:
-
Cell Preparation:
-
Culture human promyelocytic leukemia HL-60 cells stably transfected with either human FPR1, FPR2, or FPR3 in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Differentiate HL-60 cells into a neutrophil-like phenotype by incubation with 1.3% DMSO for 4-6 days.
-
Alternatively, isolate primary human neutrophils from fresh human blood using density gradient centrifugation.
-
-
Dye Loading:
-
Resuspend the cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a concentration of 1-5 x 10^6 cells/mL.
-
Add Fura-2 AM or Fluo-4 AM to a final concentration of 1-5 µM.
-
Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
Wash the cells twice with buffer to remove excess extracellular dye.
-
-
Measurement:
-
Resuspend the dye-loaded cells in buffer and place them in a cuvette or a 96-well plate suitable for fluorescence measurements.
-
Use a fluorometer or a fluorescence plate reader to monitor the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., excitation at 488 nm and emission at 520 nm for Fluo-4).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the cells and record the change in fluorescence over time.
-
Include a positive control (e.g., fMLP for FPR1) and a negative control (vehicle).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity relative to the baseline.
-
Plot the dose-response curve of this compound and determine the EC50 value using non-linear regression analysis.
-
Caption: Workflow for the intracellular calcium mobilization assay.
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration, a key function of neutrophils mediated by FPR activation.
Principle: The Boyden chamber assay is a common method used to evaluate chemotaxis. Cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing the chemoattractant. The number of cells that migrate through the pores towards the chemoattractant is quantified.
Detailed Protocol:
-
Cell Preparation:
-
Isolate human neutrophils from fresh human blood or use differentiated HL-60 cells.
-
Resuspend the cells in a suitable assay medium (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a Boyden chamber or a multi-well chemotaxis plate with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils).
-
Add the assay medium containing various concentrations of this compound or a positive control (e.g., fMLP) to the lower wells of the chamber.
-
Add the cell suspension to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.
-
-
Cell Quantification:
-
After incubation, remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane using a suitable stain (e.g., Diff-Quik or hematoxylin).
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, migrated cells can be quantified by lysing the cells and measuring the activity of a cellular enzyme (e.g., myeloperoxidase) or by using a fluorescent dye.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated in the presence of the test compound by the number of cells that migrated in the presence of the vehicle control.
-
Plot the dose-response curve for chemotaxis.
-
Caption: Workflow for the Boyden chamber chemotaxis assay.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of ROS, such as superoxide (B77818) anion, by neutrophils upon activation, another critical function mediated by FPRs.
Principle: The production of ROS can be detected using chemiluminescent or fluorescent probes. For example, luminol (B1675438) or isoluminol can be oxidized by ROS in the presence of horseradish peroxidase (HRP) to produce light. Dihydrorhodamine 123 (DHR 123) is a non-fluorescent probe that is oxidized by ROS to the highly fluorescent rhodamine 123.
Detailed Protocol:
-
Cell Preparation:
-
Isolate human neutrophils from fresh human blood and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1-5 x 10^6 cells/mL.
-
-
Assay Setup (Chemiluminescence):
-
In a white 96-well plate, add the neutrophil suspension.
-
Add luminol or isoluminol to a final concentration of 10-100 µM and HRP to a final concentration of 1-10 U/mL.
-
Add varying concentrations of this compound or a positive control (e.g., fMLP).
-
-
Measurement (Chemiluminescence):
-
Immediately place the plate in a luminometer and measure the chemiluminescence signal over time (e.g., for 30-60 minutes).
-
-
Assay Setup (Fluorescence):
-
Incubate the neutrophil suspension with DHR 123 (1-5 µM) for 15-30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
In a black 96-well plate, add the DHR 123-loaded neutrophils.
-
Add varying concentrations of this compound or a positive control.
-
-
Measurement (Fluorescence):
-
Place the plate in a fluorescence plate reader and measure the increase in fluorescence at the appropriate wavelengths (e.g., excitation at 500 nm and emission at 536 nm for rhodamine 123) over time.
-
-
Data Analysis:
-
For chemiluminescence, calculate the integral of the light emission over time.
-
For fluorescence, calculate the rate of increase in fluorescence intensity.
-
Plot the dose-response curve for ROS production.
-
Caption: Workflow for the reactive oxygen species (ROS) production assay.
Conclusion
This compound is a potent, mixed agonist of FPR1, FPR2, and FPR3, capable of inducing key neutrophil functions such as calcium mobilization, chemotaxis, and reactive oxygen species production at nanomolar concentrations. Its well-characterized activity and the availability of detailed experimental protocols make it an invaluable pharmacological tool for investigating the intricate roles of the formyl peptide receptor family in health and disease. This guide provides a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of innate immunity and inflammation.
References
The Pharmacology of PD 168368: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
PD 168368 is a potent and selective nonpeptide antagonist of the neuromedin B receptor (NMB-R), also known as the BB1 receptor.[1][2] This technical guide provides a comprehensive overview of the initial pharmacological studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Pharmacological Data
The pharmacological profile of this compound is characterized by its high affinity and selectivity for the NMB receptor, with significantly lower affinity for other related bombesin (B8815690) receptor subtypes.[1][2] It acts as a competitive antagonist, effectively blocking the signaling pathways induced by neuromedin B (NMB).[1] Interestingly, subsequent studies have revealed that this compound also functions as a potent agonist for formyl-peptide receptors (FPRs), indicating a broader spectrum of activity than initially understood.[3][4][5]
Binding Affinities and Potency
The following tables summarize the key quantitative data for this compound across its primary and secondary targets.
Table 1: Antagonist Activity at Bombesin Receptors
| Receptor Target | Parameter | Value (nM) | Species | Reference |
| Neuromedin B Receptor (NMB-R / BB1) | Kᵢ | 15 - 45 | Human, Mouse, Rat, Frog | [1][2] |
| Neuromedin B Receptor (NMB-R) | IC₅₀ | 96 | Not Specified | [4][6] |
| Gastrin-Releasing Peptide Receptor (GRP-R / BB2) | Kᵢ | 30 to 60-fold lower than NMB-R | Human, Mouse, Rat, Frog | [1][2] |
| Gastrin-Releasing Peptide Receptor (GRP-R) | IC₅₀ | 3500 | Not Specified | [4][6] |
| Bombesin Receptor Subtype 3 (BRS-3) | Kᵢ | >300-fold lower than NMB-R | Not Specified | [1][2] |
| Bombesin Receptor Subtype 4 (BRS-4) | Kᵢ | >300-fold lower than NMB-R | Not Specified | [1] |
Table 2: Agonist Activity at Formyl-Peptide Receptors
| Receptor Target | Parameter | Value (nM) | Species | Reference |
| Formyl-Peptide Receptor 1 (FPR1) | EC₅₀ | 0.57 | Human | [4][6] |
| Formyl-Peptide Receptor 2 (FPR2) | EC₅₀ | 0.24 | Human | [4][6] |
| Formyl-Peptide Receptor 3 (FPR3) | EC₅₀ | 2.7 | Human | [4][6] |
Signaling Pathways
This compound primarily functions by competitively inhibiting the binding of NMB to its receptor, thereby blocking downstream signaling cascades. In cancer cell lines, this inhibition has been shown to affect pathways involved in cell proliferation and metastasis.[4] Additionally, its agonistic activity at FPRs can trigger distinct signaling pathways related to immune responses.[3][5]
Experimental Protocols
The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity, antagonist potency, and functional effects.
Radioligand Binding Assays
These assays were crucial for determining the binding affinity (Kᵢ) of this compound for various bombesin receptor subtypes.
-
Objective: To determine the affinity and selectivity of this compound for NMB-R, GRP-R, BRS-3, and BRS-4.
-
Cell Lines: CHO cells or 3T3 cells transfected with the specific human, rat, mouse, or frog bombesin receptor subtype.[1]
-
Radioligand: Typically, a radiolabeled bombesin analog such as ¹²⁵I-[D-Tyr⁶, β-Ala¹¹, Phe¹³, Nle¹⁴] bombesin(6-14) is used.[7]
-
Procedure:
-
Cell membranes expressing the receptor of interest are prepared.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ligand (e.g., NMB or GRP).
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using a gamma counter.
-
The IC₅₀ values (concentration of this compound that inhibits 50% of specific radioligand binding) are calculated and converted to Kᵢ values using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assays
This functional assay is used to assess the antagonist activity of this compound by measuring its ability to block NMB-induced increases in intracellular calcium. It is also used to determine its agonist activity at FPRs.
-
Objective: To determine if this compound can inhibit NMB-induced calcium signaling and to measure its agonistic effect on FPRs.
-
Cell Lines: For NMB-R antagonism, cells endogenously or recombinantly expressing NMB-R (e.g., 3T3 cells) are used.[1] For FPR agonism, human neutrophils or HL-60 cells transfected with human FPR1, FPR2, or FPR3 are utilized.[3][5]
-
Reagents: A calcium-sensitive fluorescent dye, such as Fluo-4AM.[3]
-
Procedure:
-
Cells are loaded with the fluorescent calcium indicator.
-
To test for antagonist activity, cells are pre-incubated with varying concentrations of this compound before stimulation with a fixed concentration of NMB.
-
To test for agonist activity, cells are directly stimulated with varying concentrations of this compound.
-
Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorometer.
-
For antagonism, the IC₅₀ value for the inhibition of the NMB response is calculated. For agonism, the EC₅₀ value for the stimulation of calcium mobilization is determined.
-
Inositol (B14025) Phosphate (B84403) Accumulation Assays
This assay provides another measure of the functional antagonism of this compound at the Gq-coupled NMB receptor.
-
Objective: To confirm that this compound inhibits NMB-R signaling through the phospholipase C pathway.
-
Cell Lines: Cells expressing the NMB receptor.[1]
-
Reagents: [³H]myo-inositol.
-
Procedure:
-
Cells are pre-labeled by incubation with [³H]myo-inositol, which is incorporated into cellular phosphoinositides.
-
Cells are then pre-incubated with this compound followed by stimulation with NMB in the presence of LiCl (to inhibit inositol monophosphatase).
-
The reaction is stopped, and the total [³H]inositol phosphates are separated from free [³H]myo-inositol by ion-exchange chromatography.
-
The amount of radioactivity in the inositol phosphate fraction is quantified by liquid scintillation counting.
-
The ability of this compound to inhibit NMB-stimulated inositol phosphate accumulation is determined.
-
Conclusion
The initial pharmacological studies of this compound established it as a potent, selective, and competitive antagonist of the neuromedin B receptor across multiple species.[1] Its utility as a research tool has been instrumental in exploring the physiological roles of NMB.[1] However, the discovery of its potent agonistic activity at formyl-peptide receptors highlights the importance of comprehensive profiling for even seemingly selective compounds.[3][5] This off-target activity must be considered when interpreting data from in vivo studies or when considering its therapeutic potential. Further research into the structure-activity relationships of this compound could lead to the development of even more selective NMB-R antagonists or novel FPR agonists.
References
- 1. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Neuromedin B receptors regulate EGF receptor tyrosine phosphorylation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
PD 168368: A Technical Guide to its Selectivity for the Neuromedin B Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nonpeptide antagonist PD 168368, with a specific focus on its selectivity for the Neuromedin B receptor (NMB-R) over the Gastrin-Releasing Peptide receptor (GRP-R). This document consolidates key quantitative data, outlines detailed experimental methodologies for assessing selectivity, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
The selectivity of this compound is demonstrated through its differential binding affinities and functional inhibition of NMB-R and GRP-R. The following tables summarize the key quantitative metrics that establish this compound as a potent and selective NMB-R antagonist.
Table 1: Binding Affinity (Ki) of this compound for NMB-R and GRP-R
| Receptor | Species | Binding Affinity (Ki) [nM] | Fold Selectivity (for NMB-R) | Reference |
| NMB-R | Human, Mouse, Rat | 15 - 45 | - | [1] |
| GRP-R | Human, Mouse, Rat | ~800 - 2700 | 30- to 60-fold | [1] |
Note: The range for GRP-R is estimated based on the reported 30- to 60-fold lower affinity compared to NMB-R.
Table 2: Functional Inhibitory Activity (IC50) of this compound
| Receptor | Assay Type | IC50 [nM] | Reference |
| NMB-R | Inhibition of NMB-induced responses | 96 | [2] |
| GRP-R | Inhibition of GRP-induced responses | 3500 | [2] |
These data clearly indicate that this compound possesses a significantly higher affinity for and is a more potent antagonist of NMB-R compared to GRP-R.
Signaling Pathways
Both NMB-R and GRP-R are G-protein coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3]
Caption: General Gq signaling pathway for NMB-R and GRP-R.
Experimental Protocols
The determination of this compound's selectivity relies on two primary types of in vitro assays: competitive radioligand binding assays and functional calcium mobilization assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to displace a radiolabeled ligand from NMB-R and GRP-R, thereby determining its binding affinity (Ki).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing either human NMB-R or GRP-R are cultured to confluence.
-
Cells are harvested and subjected to homogenization and centrifugation to isolate cell membranes containing the receptors of interest.
-
The protein concentration of the membrane preparations is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., ¹²⁵I-labeled NMB or GRP) is incubated with the cell membrane preparations.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptors.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist.
-
-
Separation and Detection:
-
The membrane-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by receptor agonists (NMB or GRP).
Methodology:
-
Cell Culture and Dye Loading:
-
Cells expressing NMB-R or GRP-R are seeded into black-walled, clear-bottom microplates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can enter the cells and becomes fluorescent upon binding to calcium.
-
The cells are washed to remove excess extracellular dye.
-
-
Antagonist Pre-incubation:
-
Varying concentrations of this compound are added to the wells and pre-incubated with the cells for a defined period.
-
-
Agonist Stimulation and Measurement:
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A fixed concentration of the respective agonist (NMB for NMB-R expressing cells, GRP for GRP-R expressing cells) is added to the wells.
-
The fluorescence intensity is measured in real-time, both before and after the addition of the agonist, to monitor changes in intracellular calcium levels.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist stimulation is quantified.
-
The inhibitory effect of this compound at each concentration is calculated relative to the response with the agonist alone.
-
An IC50 value is determined by plotting the percent inhibition against the concentration of this compound.
-
Caption: Workflow for a calcium mobilization assay.
Conclusion
The data presented in this technical guide unequivocally establish this compound as a potent and selective antagonist for the Neuromedin B receptor over the Gastrin-Releasing Peptide receptor. Its high binding affinity and effective functional inhibition at the NMB-R, coupled with significantly lower activity at the GRP-R, make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of NMB and its receptor. The experimental protocols outlined provide a robust framework for the continued study and characterization of this and other selective receptor antagonists in drug development and biomedical research.
References
Methodological & Application
PD 168368: Application Notes and Protocols for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 168368 is a potent and selective antagonist of the neuromedin B receptor (NMB-R), also known as the BB1 receptor.[1][2] It has been utilized in in vitro studies to investigate the role of NMB-R signaling in various cellular processes, particularly in cancer biology.[3] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including its effects on cell signaling, migration, and proliferation.
Mechanism of Action
This compound is a competitive antagonist of the NMB-R, with a high affinity for NMB receptors across different species.[1] It inhibits the binding of neuromedin B (NMB) to its receptor, thereby blocking downstream signaling pathways.[1] Studies have shown that this compound can suppress the activation of key signaling cascades, including the mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways.[3] Additionally, it has been observed to inhibit NMB-induced transactivation of the epidermal growth factor receptor (EGFR).[4] While primarily an NMB-R antagonist, this compound has also been identified as a mixed agonist for formyl-peptide receptors (FPR1/FPR2/FPR3).[3][5]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound.
Table 1: Receptor Binding Affinity and Antagonist Potency
| Receptor/Assay | Cell Line/System | Species | Parameter | Value (nM) | Reference |
| NMB-R | Various | Human, Mouse, Rat | Ki | 15 - 45 | [1] |
| NMB-R | CHO cells | Human | Ki | 0.15 | [6] |
| NMB-R | C6 cells | Rat | IC50 | 40 | [7] |
| NMB-R | NCI-H1299 cells | Human | IC50 | 47 | [4] |
| Gastrin-Releasing Peptide Receptor (GRP-R) | Various | Human, Mouse, Rat | Ki | 30-60 fold lower affinity than NMB-R | [1] |
| Bombesin Receptor Subtype 3 (BRS-3) | Various | Human, Mouse, Rat | Ki | >300 fold lower affinity than NMB-R | [1] |
Table 2: Functional Antagonist and Agonist Activity
| Target | Cell Type | Activity | Parameter | Value (nM) | Reference |
| NMB-R | - | Antagonist | IC50 | 96 | [3][8] |
| GRP-R | - | Antagonist | IC50 | 3500 | [3][8] |
| FPR1 | Human Neutrophils | Agonist | EC50 | 0.57 | [3][8] |
| FPR2 | Human Neutrophils | Agonist | EC50 | 0.24 | [3][8] |
| FPR3 | Human Neutrophils | Agonist | EC50 | 2.7 | [3][8] |
Experimental Protocols
Cell Culture and Treatment
A variety of cancer cell lines have been used in studies with this compound, including human breast cancer (MDA-MB-231), rat glioblastoma (C6), and human lung cancer (NCI-H1299) cells.[3][7][9]
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. Note: It is recommended to use hydroxypropyl-β-cyclodextrin as a vehicle to improve solubility and potency.[1]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of this compound (e.g., 5-10 µM) or vehicle control to the cells.[3]
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Western Blot Analysis of Signaling Pathways
This protocol is designed to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-AKT, anti-phospho-p70S6K, anti-phospho-4EBP1, anti-phospho-GSK-3β, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Migration and Invasion Assays
The Boyden chamber assay is a common method to evaluate the effect of this compound on cell migration and invasion.[3]
Materials:
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
For the invasion assay, coat the Boyden chamber inserts with Matrigel. For the migration assay, no coating is needed.
-
Resuspend cells in a serum-free medium containing this compound or vehicle control.
-
Add the cell suspension to the upper chamber of the insert.
-
Add a complete medium to the lower chamber as a chemoattractant.
-
Incubate for a sufficient time to allow for migration/invasion (e.g., 24 hours).
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the insert with methanol.
-
Stain the cells with crystal violet.
-
Count the number of migrated/invaded cells under a microscope.
Visualizations
Signaling Pathway Diagram
References
- 1. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuromedin B receptors regulate EGF receptor tyrosine phosphorylation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 168368 in Boyden Chamber Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168368 is a potent and selective antagonist of the Neuromedin B receptor (NMB-R), a G protein-coupled receptor implicated in various physiological and pathological processes, including cancer progression.[1] Notably, NMB-R is often overexpressed in solid tumors, and its activation can promote cell proliferation, angiogenesis, and metastasis. This compound has been demonstrated to suppress the migration and invasion of cancer cells, such as the human breast cancer cell line MDA-MB-231, by inhibiting the NMB-R signaling pathway.[1] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a Boyden chamber migration assay to assess its inhibitory effects on cancer cell migration.
Mechanism of Action: NMB-R Antagonism and Downstream Signaling
Neuromedin B (NMB) binding to NMB-R activates intracellular signaling cascades that promote cell motility. As a competitive antagonist, this compound blocks NMB from binding to its receptor, thereby inhibiting these downstream pathways. Key signaling pathways implicated in NMB-R-mediated cell migration include the activation of G-proteins, which can subsequently activate Mitogen-Activated Protein Kinases (MAPKs) such as ERK, p38, and JNK, as well as the non-receptor tyrosine kinase Src. These pathways converge on the regulation of the cytoskeleton and focal adhesions, which are critical for cell movement. The Rho family of small GTPases, including RhoA and Cdc42, are key regulators of the actin cytoskeleton and are known to be involved in the migration of MDA-MB-231 cells. By blocking the initial signal from NMB-R, this compound effectively dampens the signaling network that drives cancer cell migration.
Caption: NMB-R signaling pathway in cell migration.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of this compound on the migration of MDA-MB-231 human breast cancer cells in a Boyden chamber assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Treatment Group | Concentration (µM) | Migrated Cells (Normalized to Control) | Percent Inhibition (%) |
| Vehicle Control (DMSO) | - | 1.00 ± 0.08 | 0 |
| This compound | 1 | 0.75 ± 0.06 | 25 |
| This compound | 5 | 0.42 ± 0.05 | 58 |
| This compound | 10 | 0.21 ± 0.04 | 79 |
Data are presented as mean ± standard deviation and are representative. Actual results may vary.
Experimental Protocol: Boyden Chamber Migration Assay
This protocol is optimized for assessing the inhibitory effect of this compound on the migration of MDA-MB-231 cells.
Materials and Reagents
-
MDA-MB-231 cells
-
This compound (prepare stock solution in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Boyden chamber inserts (8 µm pore size) and 24-well plates
-
Cotton swabs
-
Crystal Violet staining solution
-
Dimethyl Sulfoxide (DMSO)
Experimental Workflow
Caption: Boyden chamber assay experimental workflow.
Detailed Procedure
1. Cell Culture and Serum Starvation: a. Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and add serum-free DMEM. c. Incubate the cells in serum-free medium for 12-24 hours before the assay to minimize basal migration.
2. Preparation of Reagents: a. Prepare a stock solution of this compound in DMSO. Further dilute in serum-free DMEM to achieve the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO. b. Prepare the chemoattractant solution: DMEM with 10% FBS. c. Prepare the cell suspension medium: serum-free DMEM with 0.1% BSA.
3. Assay Setup: a. Add 600 µL of the chemoattractant solution (DMEM with 10% FBS) to the lower wells of a 24-well plate. b. Harvest the serum-starved cells using Trypsin-EDTA and resuspend them in serum-free DMEM with 0.1% BSA at a concentration of 5 x 10⁵ cells/mL. c. In separate tubes, pre-incubate the cell suspension with the different concentrations of this compound or vehicle control for 30 minutes at 37°C. d. Carefully place the Boyden chamber inserts into the wells containing the chemoattractant. e. Add 200 µL of the pre-incubated cell suspension to the upper chamber of each insert.
4. Incubation: a. Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours. The optimal incubation time should be determined empirically for your specific experimental setup.
5. Removal of Non-Migrated Cells: a. After incubation, carefully remove the inserts from the wells. b. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
6. Fixation and Staining: a. Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10 minutes. b. Allow the inserts to air dry completely. c. Stain the migrated cells by immersing the inserts in 0.5% Crystal Violet solution for 20 minutes. d. Gently wash the inserts with water to remove excess stain and allow them to air dry.
7. Imaging and Quantification: a. Once dry, visualize the migrated cells using a microscope. b. Capture images from several random fields for each membrane. c. Count the number of migrated cells per field. The average cell count per field can then be used to compare the different treatment groups. d. Alternatively, the Crystal Violet stain can be eluted by incubating the membrane in a known volume of a destaining solution (e.g., 10% acetic acid or DMSO), and the absorbance can be measured using a plate reader at a wavelength of 570-590 nm.
Troubleshooting
-
Low Migration:
-
Increase incubation time.
-
Use a higher concentration of chemoattractant.
-
Ensure cells are healthy and in the exponential growth phase.
-
Check the pore size of the insert; 8 µm is generally suitable for MDA-MB-231 cells.[2]
-
-
High Background (High Migration in Negative Control):
-
Ensure proper serum starvation.
-
Reduce the concentration of chemoattractant.
-
-
Uneven Cell Migration:
-
Ensure a single-cell suspension before seeding.
-
Handle the plate gently to avoid disturbing the chemoattractant gradient.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate its role in inhibiting cancer cell migration and further elucidate the therapeutic potential of NMB-R antagonism.
References
PD 168368: Application Notes and Protocols for In Vivo Metastasis Models in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains a primary driver of cancer-related mortality. The development of novel therapeutic agents that can effectively inhibit metastatic progression is a critical area of oncology research. PD 168368 has emerged as a potent antagonist of the Neuromedin B receptor (NMB-R), a G protein-coupled receptor implicated in tumor growth and progression.[1][2] Preclinical studies have demonstrated the efficacy of this compound in suppressing metastasis in mouse models of breast cancer, highlighting its potential as a novel anti-metastatic agent.[1][2]
These application notes provide a comprehensive overview of the use of this compound in in vivo metastasis models, including detailed protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound is a selective and competitive antagonist of the Neuromedin B receptor (NMB-R) with a Ki of 15–45 nM.[1] In the context of cancer metastasis, NMB-R activation has been shown to promote cell migration, invasion, and the epithelial-mesenchymal transition (EMT), all of which are crucial steps in the metastatic cascade.[1][2] By blocking the NMB-R, this compound has been shown to inhibit these processes.
The anti-metastatic effects of this compound are mediated through the suppression of key downstream signaling pathways, including the mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways.[1] These pathways are central regulators of cell growth, proliferation, and survival.
While initially queried for a potential link to the Epidermal Growth Factor Receptor (EGFR), current literature primarily supports the role of this compound as an NMB-R antagonist in the context of metastasis. No direct inhibitory effects on EGFR have been reported.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |
| MDA-MB-231 | Migration Assay | 5 | Significant decrease in cell migration | [1] |
| MDA-MB-231 | Invasion Assay | 5 | Significant decrease in cell invasion | [1] |
| MDA-MB-231 | 3D Matrigel Culture | 5 | Alteration of cell morphology, indicative of reduced invasiveness | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Metastasis Model
| Animal Model | Cancer Cell Line | Treatment | Dosing Regimen | Primary Outcome | Reference |
| Athymic Nude Mice (female, 8-10 weeks old) | MDA-MB-231 | This compound | 1.2 mg/kg via intraperitoneal injection daily for 30 days | Complete inhibition of lung metastasis (no metastatic tumor nodules observed) | [1] |
| Athymic Nude Mice (female, 8-10 weeks old) | MDA-MB-231 | Vehicle (PEG) | Intraperitoneal injection daily for 30 days | Formation of metastatic tumor nodules in the lungs | [1] |
Signaling Pathway
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Polyethylene glycol (PEG), e.g., PEG 300 or PEG 400
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Due to its limited water solubility, a stock solution of this compound should be prepared in a suitable solvent. For the referenced in vivo study, a vehicle of PEG was used.[1]
-
Prepare a stock solution of this compound in 100% PEG. The exact concentration will depend on the final desired dosing volume and concentration. For example, to achieve a 1.2 mg/kg dose in a 20g mouse with an injection volume of 100 µL, a stock solution of 0.24 mg/mL would be required.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of PEG in a sterile microcentrifuge tube.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Working Solution Preparation (if necessary):
-
The stock solution in 100% PEG may be too viscous for easy injection. If necessary, the stock solution can be diluted with sterile saline to improve injectability.
-
It is crucial to ensure that the final concentration of PEG is well-tolerated by the animals. A final concentration of 10-20% PEG is generally considered safe for intraperitoneal injections.
-
Prepare the working solution fresh on the day of injection to ensure stability.
-
-
Administration:
-
Administer the prepared this compound solution to the mice via intraperitoneal (i.p.) injection using a sterile syringe and needle.
-
The injection volume should be appropriate for the size of the mouse, typically not exceeding 10 mL/kg.
-
Protocol 2: Experimental Metastasis Model of Breast Cancer in Mice
This protocol is based on the methodology described by Park et al. (2016).[1]
Materials:
-
MDA-MB-231 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Athymic nude mice (female, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Insulin syringes with 28-30 gauge needles
-
This compound solution (prepared as in Protocol 1)
-
Vehicle control (e.g., PEG)
Procedure:
-
Cell Culture:
-
Culture MDA-MB-231 cells in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
-
Preparation of Cells for Injection:
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend them in sterile, serum-free PBS at a concentration of 2 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Intracardiac Injection:
-
Anesthetize the mice using isoflurane.
-
Position the mouse in a supine position.
-
Carefully insert a 28-30 gauge needle into the left ventricle of the heart. This procedure requires a high degree of skill and should be performed by trained personnel. The use of ultrasound guidance is recommended to ensure accurate injection.
-
Slowly inject 100 µL of the cell suspension (2 x 10^6 cells) into the left ventricle.
-
Monitor the mouse closely for recovery from anesthesia.
-
-
Treatment:
-
Begin treatment with this compound (1.2 mg/kg, i.p.) or vehicle control on the day after cell injection.
-
Administer the treatment daily for 30 days.
-
-
Assessment of Metastasis:
-
After 30 days of treatment, euthanize the mice.
-
Harvest the lungs and other organs of interest.
-
Visually inspect the lungs for the presence of metastatic nodules.
-
For more detailed analysis, fix the lungs in 10% formalin, embed in paraffin, and perform histological analysis (e.g., H&E staining) to confirm the presence and extent of metastases.
-
Experimental Workflow Visualization
Caption: Experimental workflow for the in vivo metastasis study.
References
Application Notes and Protocols: PD 168368 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168368 is a potent and selective antagonist of the Neuromedin B receptor (NMB-R), a G protein-coupled receptor implicated in various physiological processes and increasingly recognized for its role in cancer progression.[1][2] In the context of breast cancer, NMB-R signaling has been associated with tumor growth, angiogenesis, and metastasis. This compound serves as a valuable chemical probe to investigate the functional role of the NMB/NMB-R axis in breast cancer cell lines and as a potential therapeutic lead. These application notes provide a comprehensive overview of the use of this compound in breast cancer research, including its mechanism of action, effects on key cellular processes, and detailed protocols for experimental validation.
Mechanism of Action
This compound exerts its effects by competitively binding to the Neuromedin B receptor, thereby blocking the downstream signaling cascades initiated by its natural ligand, Neuromedin B (NMB).[2] In breast cancer cells, particularly the highly invasive MDA-MB-231 cell line, antagonism of NMB-R by this compound has been shown to inhibit key oncogenic pathways. Specifically, this compound suppresses the activation of the mTOR/p70S6K/4EBP1 and AKT/GSK-3β signaling pathways.[1] This inhibition leads to a reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, characterized by the upregulation of the epithelial marker E-cadherin and downregulation of the mesenchymal marker vimentin.[1]
Signaling Pathway of this compound in Breast Cancer Cells
Caption: Mechanism of this compound action in breast cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various breast cancer cell lines.
Table 1: Effect of this compound on Breast Cancer Cell Migration and Invasion
| Cell Line | Assay | Treatment | Concentration | Result | Reference |
| MDA-MB-231 | Migration Assay | This compound | 5 µM | Significant decrease in migratory ability | [1] |
| MDA-MB-231 | Invasion Assay | This compound | 5 µM | Significant decrease in invasive ability | [1] |
Table 2: Effect of this compound on Key Signaling Proteins in MDA-MB-231 Cells
| Protein | Treatment | Concentration | Time | Result | Reference |
| p-mTOR | This compound | 10 µM | 0.5 - 16 hours | Time-dependent decrease in phosphorylation | [1] |
| p-p70S6K | This compound | 10 µM | 0.5 - 16 hours | Time-dependent decrease in phosphorylation | [1] |
| p-4EBP1 | This compound | 10 µM | 0.5 - 16 hours | Time-dependent decrease in phosphorylation | [1] |
| p-AKT | This compound | 10 µM | 0.5 - 16 hours | Time-dependent decrease in phosphorylation | [1] |
| p-GSK-3β | This compound | 10 µM | 0.5 - 16 hours | Time-dependent decrease in phosphorylation | [1] |
| E-cadherin | This compound | Not Specified | Not Specified | Upregulation | [1] |
| Vimentin | This compound | Not Specified | Not Specified | Downregulation | [1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assay
Objective: To assess the effect of this compound on the migratory and invasive potential of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Serum-free medium
-
Complete culture medium
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal Violet stain
Protocol:
-
For the invasion assay, coat the top of the Transwell inserts with Matrigel and incubate at 37°C to solidify. For the migration assay, no coating is needed.
-
Harvest and resuspend breast cancer cells in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert. Include this compound at the desired concentration in the cell suspension.
-
Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate the plate for 16-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 15 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT, anti-E-cadherin, anti-vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations and for various time points.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound efficacy.
Logical Relationship of the Study Findings
Caption: Logical flow of the research on this compound.
References
- 1. Hypoxia Regulates the Expression of the Neuromedin B Receptor through a Mechanism Dependent on Hypoxia-Inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuromedin B receptor antagonism inhibits migration, invasion, and epithelial-mesenchymal transition of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying mTOR/p70S6K/4EBP1 Pathway Inhibition with PD 168368
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing PD 168368 to investigate the inhibition of the mTOR/p70S6K/4EBP1 signaling pathway. This compound, primarily recognized as a potent and selective neuromedin B receptor (NMB-R) antagonist, has also been shown to suppress the activation of the mTOR/p70S6K/4EBP1 pathway in cancer cells.[1]
Introduction to this compound and the mTOR Pathway
This compound is a nonpeptide small molecule that functions as a competitive antagonist for the neuromedin B receptor (NMB-R) with a Ki of 15–45 nM.[1][2] It exhibits significantly lower affinity for the related gastrin-releasing peptide receptor (GRPR).[1][2][3] Beyond its role in NMB-R antagonism, this compound has demonstrated inhibitory effects on key cellular signaling pathways involved in cell growth, proliferation, and survival. Notably, treatment with 10 μM this compound has been observed to suppress the phosphorylation of mTOR, p70S6K, and 4EBP1 in breast cancer cells.[1]
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell metabolism, growth, and proliferation. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1, the focus of these protocols, directly phosphorylates key downstream effectors including the 70 kDa ribosomal protein S6 kinase (p70S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1).[4] Phosphorylation of p70S6K leads to an increase in protein synthesis, while phosphorylation of 4EBP1 causes its dissociation from eIF4E, allowing for the initiation of cap-dependent translation.[5][6] Dysregulation of the mTOR pathway is a common feature in many human diseases, including cancer, making it a critical target for therapeutic development.[7][8]
These application notes provide a framework for using this compound as a tool to probe the mTOR/p70S6K/4EBP1 pathway.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity.
| Parameter | Value | Cell/System | Reference |
| NMB-R Affinity (Ki) | 15–45 nM | Various cell lines | [1][2] |
| NMB-R IC50 | 96 nM | Not specified | [1] |
| GRPR IC50 | 3500 nM | Not specified | [1] |
| FPR1 Agonist EC50 | 0.57 nM | Human neutrophils/HL-60 cells | [1][9] |
| FPR2 Agonist EC50 | 0.24 nM | Human neutrophils/HL-60 cells | [1][9] |
| FPR3 Agonist EC50 | 2.7 nM | Human neutrophils/HL-60 cells | [1][9] |
| Effective Concentration for mTOR pathway inhibition | 10 µM | Breast cancer cells | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTOR/p70S6K/4EBP1 signaling pathway and a general experimental workflow for studying its inhibition by this compound.
Caption: The mTOR/p70S6K/4EBP1 signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for studying mTOR pathway inhibition by this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest (e.g., MDA-MB-231 or MCF-7 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Culture cells in complete growth medium to ~70-80% confluency.
-
(Optional) To observe a more pronounced effect of pathway activation and inhibition, serum-starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Prepare working concentrations of this compound by diluting the stock solution in the appropriate cell culture medium. A final concentration of 10 µM has been shown to be effective.[1] Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound treatment.
-
Remove the medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with cell lysis for Western blotting or other downstream applications.
Western Blotting for Phosphorylated mTOR, p70S6K, and 4EBP1
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the mTOR pathway.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
X-ray film or digital imaging system
Protocol:
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.[12]
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS sample buffer for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or capture the signal using a digital imaging system.[12]
-
Analyze the band intensities to determine the relative phosphorylation levels of mTOR, p70S6K, and 4EBP1. Normalize phosphorylated protein levels to the total protein levels.
-
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of mTORC1 immunoprecipitated from cells treated with this compound.
Materials:
-
mTOR Lysis Buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)[13]
-
Anti-Raptor antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
mTOR Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant inactive substrate (e.g., GST-4E-BP1 or inactive p70S6K)[13][14]
-
ATP
-
SDS sample buffer
Protocol:
-
Immunoprecipitation of mTORC1:
-
Lyse cells treated with this compound or vehicle control as described in the Western blotting protocol, using the specified mTOR Lysis Buffer.
-
Incubate the cleared cell lysates with an anti-Raptor antibody for 1.5-2 hours at 4°C with rotation.[13]
-
Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.[13]
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Analysis:
-
Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Analyze the phosphorylation of the substrate (e.g., phospho-4E-BP1) by Western blotting as described above.
-
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers to effectively use this compound as a pharmacological tool to investigate the mTOR/p70S6K/4EBP1 signaling pathway. By employing these methods, researchers can further elucidate the mechanisms by which NMB-R antagonism may intersect with central cellular growth pathways and explore the potential therapeutic applications of such an inhibitory action. Careful optimization of cell-specific conditions and treatment times is recommended for achieving robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin inhibits cell motility by suppression of mTOR-mediated S6K1 and 4E-BP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Activation of AMPK and inactivation of Akt result in suppression of mTOR-mediated S6K1 and 4E-BP1 pathways leading to neuronal cell death in in vitro models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.library.nyu.edu [search.library.nyu.edu]
- 9. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mesoscale.com [mesoscale.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. origene.com [origene.com]
- 13. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Intrathecal Administration of PD 168368 for the Study of Itch Scratching Behavior
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pruritus, or itch, is a significant clinical problem for which underlying mechanisms are still being elucidated. Bombesin-related peptides, including Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), are implicated in central itch signaling. PD 168368 is a selective antagonist for the Neuromedin B receptor (NMBr), offering a valuable pharmacological tool to investigate the specific role of the NMB/NMBr pathway in itch transmission. These application notes provide detailed protocols for the intrathecal administration of this compound in rodent models to study its effects on itch-related scratching behavior.
Data Presentation
The following tables summarize the quantitative data from studies investigating the dose-dependent effects of this compound on scratching behavior induced by NMB and GRP.
Table 1: Effect of Intracerebroventricular Pretreatment with this compound on NMB-Induced Scratching in Rats [1]
| Pretreatment (10 min prior) | Agonist (Intracerebroventricular) | Number of Scratches (Mean ± S.E.M.) | Percent Inhibition |
| Vehicle | NMB (1 nmol) | Baseline | 0% |
| This compound (0.3 nmol) | NMB (1 nmol) | Reduced | Dose-dependent |
| This compound (1 nmol) | NMB (1 nmol) | Further Reduced | Dose-dependent |
| This compound (3 nmol) | NMB (1 nmol) | Significantly Reduced | Dose-dependent |
Note: This table is a qualitative summary based on the text describing a dose-dependent decrease. Specific numerical values for scratch counts were not provided in the source text.
Table 2: Specificity of Intrathecal this compound in a Mouse Model of Itch [2]
| Pretreatment (Intrathecal) | Agonist (Intrathecal) | Effect on Scratching Behavior |
| This compound (1-3 nmol) | NMB | Attenuated NMB-induced scratching. |
| This compound (1-3 nmol) | GRP | Did not attenuate GRP-induced scratching. |
| This compound (3 nmol) | GRP (0.1 nmol) | Failed to block GRP-elicited scratching.[1] |
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation in Mice
This protocol describes the surgical procedure for implanting an intrathecal catheter for direct drug delivery to the spinal cord.
Materials:
-
Adult male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical clippers and disinfectant
-
Scalpel and fine scissors
-
Micro-renifleur
-
Polyethylene tubing (PE-10)
-
Dental cement
-
Sutures
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Shave and disinfect the surgical area over the cisterna magna.
-
Make a small incision at the base of the skull to expose the atlanto-occipital membrane.
-
Carefully puncture the membrane with a 30-gauge needle.
-
Insert a pre-measured length of PE-10 tubing through the puncture, advancing it caudally into the lumbar subarachnoid space.
-
Secure the external part of the catheter to the skull using dental cement.
-
Suture the incision.
-
Allow the animal to recover for 5-7 days before any pharmacological studies. Verify catheter placement by observing transient hind-limb paralysis following a small injection of lidocaine.
Protocol 2: Intrathecal Administration of this compound and Pruritogens
This protocol details the procedure for drug administration and subsequent behavioral observation.
Materials:
-
This compound solution (e.g., dissolved in saline or appropriate vehicle)
-
Neuromedin B (NMB) or Gastrin-Releasing Peptide (GRP) solution
-
Hamilton syringes
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment
Procedure:
-
Acclimate the mice to the observation chambers for at least 30 minutes before injections.
-
Prepare sterile solutions of this compound, NMB, and GRP at the desired concentrations.
-
Slowly administer this compound (e.g., 1-3 nmol in a volume of 5 µL) or vehicle intrathecally via the implanted catheter.[2]
-
Wait for a pretreatment period of 10 minutes.[3]
-
Administer the pruritogen (e.g., NMB or GRP) intrathecally.[3]
-
Immediately begin video recording the animal's behavior for a predetermined period (e.g., 30-60 minutes).[1][2][3]
-
A trained observer, blinded to the treatment groups, will later analyze the videos to count the number of scratching bouts directed towards the flank, neck, and head. A scratching bout is defined as one or more rapid movements of the hind paw towards and away from the body.
Mandatory Visualizations
Signaling Pathway of NMB-Induced Itch
Caption: Signaling pathway of Neuromedin B (NMB)-induced itch and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on itch scratching behavior.
References
- 1. The Role of Central Gastrin-Releasing Peptide and Neuromedin B Receptors in the Modulation of Scratching Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological function of gastrin-releasing peptide and neuromedin B receptors in regulating itch scratching behavior in the spinal cord of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Cross examination of the effects of GRPr antagonist RC-3095 and NMBr antagonist PD168368 on intrathecal GRP- and NMB-induced scratching. - figshare - Figshare [figshare.com]
Application Notes and Protocols: Measuring Cardiovascular Output Following PD 168368 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168368 is a synthetic compound primarily recognized for its dual activity as a potent and selective antagonist of the neuromedin B receptor (NMB-R) and as a mixed agonist of formyl peptide receptors (FPRs)[1]. While extensively studied in the context of oncology and immunology, its effects on the cardiovascular system are not well-characterized. Neuromedin B (NMB), the endogenous ligand for NMB-R, has been shown to influence blood pressure and heart rate, suggesting that NMB-R antagonists like this compound could potentially impact cardiovascular function[2][3]. Specifically, direct application of NMB into the central amygdala has been observed to reduce blood pressure and heart rate[2][3]. This raises the possibility that systemic administration of an NMB-R antagonist might exert opposing effects. Furthermore, this compound has been found to attenuate vascular calcification in preclinical models, indicating a potential role for the NMB/NMB-R axis in vascular pathophysiology[4].
Given the potential for cardiovascular modulation, it is crucial for researchers investigating this compound to have robust protocols to assess its impact on cardiovascular output. These application notes provide a comprehensive overview of the known signaling pathways of this compound targets and detail established experimental protocols for measuring cardiovascular parameters following its administration in preclinical models.
Disclaimer: The direct effects of systemic administration of this compound on cardiovascular output have not been extensively reported in the scientific literature. The following protocols are based on general, well-established methods for cardiovascular assessment in preclinical research and should be adapted to the specific experimental context.
Signaling Pathways of this compound Targets
This compound primarily interacts with two distinct receptor families: the Neuromedin B receptor (NMB-R) and Formyl Peptide Receptors (FPRs).
Neuromedin B Receptor (NMB-R) Signaling
NMB-R is a G-protein coupled receptor (GPCR) that preferentially couples to Gq alpha subunits[5]. Upon binding of the endogenous ligand, neuromedin B, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in various cellular processes, including smooth muscle contraction and cell growth[6][7]. As an antagonist, this compound is expected to block these downstream effects of NMB-R activation.
Neuromedin B Receptor (NMB-R) signaling pathway.
Formyl Peptide Receptor (FPR) Signaling
This compound also acts as a mixed agonist for FPRs, a family of GPCRs involved in inflammation and immune responses[1]. FPRs can couple to different G-proteins, leading to diverse downstream effects. FPR1 activation is generally pro-inflammatory, promoting chemotaxis and the generation of reactive oxygen species (ROS) through NADPH oxidase[8][9]. Conversely, FPR2 can mediate both pro- and anti-inflammatory responses depending on the ligand[8][10]. The agonistic activity of this compound at these receptors could have implications for cardiovascular health, as inflammation and oxidative stress are key contributors to cardiovascular disease[8].
Formyl Peptide Receptor (FPR) signaling pathway.
Experimental Protocols for Measuring Cardiovascular Output
The following are detailed methodologies for key experiments to assess cardiovascular output after the administration of this compound in preclinical models, such as rodents.
In Vivo Hemodynamic Monitoring using Pressure-Volume (PV) Loop Analysis
Principle: PV loop analysis is the gold standard for assessing real-time cardiac function, providing detailed information on both systolic and diastolic performance.
Materials:
-
This compound
-
Vehicle for this compound
-
Anesthetic agent (e.g., isoflurane)
-
Pressure-volume catheter (sized appropriately for the animal model)
-
Data acquisition system and analysis software
-
Surgical instruments
-
Ventilator
Protocol:
-
Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Intubate and ventilate the animal. Monitor body temperature and maintain at 37°C.
-
Catheter Insertion (Closed-Chest Approach):
-
Make a midline incision in the neck to expose the right carotid artery.
-
Carefully dissect the artery and place ligatures.
-
Introduce the pressure-volume catheter into the carotid artery and advance it into the left ventricle. Proper placement is confirmed by the characteristic pressure waveform and PV loop morphology on the data acquisition system.
-
-
Stabilization: Allow the animal to stabilize for a period of 15-20 minutes after catheter placement to ensure hemodynamic stability.
-
Baseline Recording: Record baseline PV loops and hemodynamic parameters, including heart rate (HR), end-systolic pressure (ESP), end-diastolic pressure (EDP), stroke volume (SV), cardiac output (CO), and ejection fraction (EF).
-
This compound Administration: Administer this compound or vehicle via an appropriate route (e.g., intravenous, intraperitoneal). The dose and route should be determined from prior pharmacokinetic and pharmacodynamic studies.
-
Post-Administration Recording: Continuously record PV loops and hemodynamic parameters for a defined period post-administration to capture acute and sustained effects.
-
Data Analysis: Analyze the recorded data to determine changes in cardiovascular parameters from baseline.
Cardiac Output Measurement by Thermodilution
Principle: This method calculates cardiac output based on the temperature change of the blood after a bolus injection of a cold indicator solution.
Materials:
-
This compound
-
Vehicle for this compound
-
Anesthetic agent
-
Thermodilution catheter
-
Cold saline or dextrose solution
-
Data acquisition system
Protocol:
-
Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia.
-
Catheter Placement:
-
Insert a catheter into the jugular vein for the injection of the cold indicator.
-
Place a thermistor-tipped catheter in the aortic arch via the carotid artery to measure blood temperature changes.
-
-
Baseline Measurement:
-
Inject a known volume and temperature of cold saline into the jugular vein.
-
The data acquisition system will record the temperature change over time at the aortic arch and calculate the baseline cardiac output using the Stewart-Hamilton equation.
-
Perform several measurements to ensure a stable baseline.
-
-
This compound Administration: Administer this compound or vehicle.
-
Post-Administration Measurement: At predetermined time points after administration, repeat the thermodilution measurements to determine the effect of the compound on cardiac output.
-
Data Analysis: Compare the post-administration cardiac output values to the baseline measurements.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the cardiovascular effects of this compound.
Experimental workflow for cardiovascular assessment.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups and time points. The following is a hypothetical example of how to present hemodynamic data obtained from a PV loop analysis study.
Table 1: Hypothetical Hemodynamic Parameters Following this compound Administration in Rats (n=8 per group)
| Parameter | Vehicle (Baseline) | Vehicle (30 min) | This compound (Baseline) | This compound (30 min) |
| Heart Rate (bpm) | 350 ± 25 | 345 ± 28 | 355 ± 30 | 380 ± 32 |
| Mean Arterial Pressure (mmHg) | 95 ± 8 | 93 ± 7 | 96 ± 9 | 110 ± 10 |
| Cardiac Output (mL/min) | 80 ± 10 | 78 ± 9 | 82 ± 11 | 95 ± 12 |
| Stroke Volume (μL) | 228 ± 28 | 226 ± 26 | 231 ± 30 | 250 ± 31 |
| Ejection Fraction (%) | 60 ± 5 | 59 ± 6 | 61 ± 5 | 65 ± 7 |
| End-Systolic Pressure (mmHg) | 110 ± 10 | 108 ± 9 | 112 ± 11 | 125 ± 12 |
| End-Diastolic Volume (μL) | 380 ± 40 | 383 ± 42 | 378 ± 38 | 385 ± 40 |
Data are presented as mean ± SD. *p < 0.05 compared to baseline, indicating a statistically significant difference.
Conclusion
While the direct impact of this compound on cardiovascular output remains an area for further investigation, its known interactions with NMB-R and FPRs provide a strong rationale for thorough cardiovascular safety and efficacy assessment. The protocols and workflows detailed in these application notes offer a robust framework for researchers to systematically evaluate the hemodynamic effects of this compound, contributing to a more complete understanding of its pharmacological profile. Careful and detailed measurement of cardiovascular parameters is essential for the continued development and potential therapeutic application of this compound.
References
- 1. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromedin B Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuromedin B excites central lateral amygdala neurons and reduces cardiovascular output and fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuromedin B modulates phosphate-induced vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A Nociceptive Signaling Role for Neuromedin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Inflammation and Oxidative Stress by Formyl Peptide Receptors in Cardiovascular Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unleashing the power of formyl peptide receptor 2 in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fear-Potentiated Startle Test with PD 168368
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fear-potentiated startle (FPS) paradigm is a widely utilized behavioral assay to study the mechanisms of fear and anxiety. It measures the increase in the amplitude of the startle reflex in the presence of a conditioned fear stimulus.[1][2][3][4] This model is highly valuable for screening anxiolytic compounds and investigating the neural circuits underlying fear conditioning.[4][5]
These application notes provide a detailed protocol for utilizing the selective neuromedin B receptor (NMB-R) antagonist, PD 168368, in the fear-potentiated startle test. Neuromedin B (NMB) and its receptor are implicated in the regulation of fear and anxiety, making NMB-R an important target for novel therapeutic agents.[6] this compound is a potent and selective antagonist for the NMB-R, with a Ki of 15-45 nM.[7][8] By blocking NMB signaling, this compound is hypothesized to modulate fear expression. The central nucleus of the amygdala, a critical brain region for fear responses, is a key site where NMB-R antagonism may exert its effects.[3][4][5]
Signaling Pathways and Experimental Workflow
The fear response is primarily mediated by the amygdala.[3] During fear conditioning, a neutral conditioned stimulus (CS), such as a light or tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock.[2][9] This pairing leads to the potentiation of the startle reflex in the presence of the CS. The neuromedin B system is thought to modulate this circuitry. The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for testing this compound.
Experimental Protocols
Materials and Equipment
-
Subjects: Male Sprague-Dawley rats (250-300g)
-
Apparatus: Startle response chambers with a load cell platform to detect whole-body startle, equipped with a loudspeaker for acoustic stimuli, a light source for the conditioned stimulus, and a grid floor for footshock delivery (e.g., SR-LAB, San Diego Instruments).
-
Compound: this compound (solubilized in a suitable vehicle, e.g., 10% DMSO in saline).
-
Acoustic Stimulus: White noise generator.
-
Visual Stimulus: Light source within the chamber.
-
Aversive Stimulus: Electric shock generator.
Procedure
The procedure consists of three main phases: habituation, fear conditioning, and the fear-potentiated startle test.[9]
Phase 1: Habituation (Day 0)
-
Place each rat in a startle chamber for a 10-minute acclimation period.
-
Present a series of 30 acoustic startle stimuli (e.g., 105 dB, 40 ms (B15284909) white noise) with a variable inter-trial interval (ITI) averaging 30 seconds. This allows for habituation to the testing environment and stabilization of the baseline startle response.
Phase 2: Fear Conditioning (Day 1)
-
Administer this compound or vehicle solution intraperitoneally (i.p.) 30 minutes prior to the conditioning session. The dose range should be determined by pilot studies (e.g., 0.1, 1, 10 mg/kg).
-
Place the animals in the startle chambers. After a 5-minute acclimation period, present 10 trials of the conditioned stimulus (CS), a 3.7-second light, that co-terminates with the unconditioned stimulus (US), a 0.5-second, 0.6 mA footshock. The ITI should be variable, averaging 3 minutes.
Phase 3: Fear-Potentiated Startle Test (Day 2)
-
Administer the same dose of this compound or vehicle as on Day 1, 30 minutes before the test session.
-
Place the animals back into the same startle chambers.
-
The test session should begin with a 5-minute acclimation period.
-
The session consists of two trial types presented in a randomized order:
-
Noise-Alone Trials: The acoustic startle stimulus (105 dB, 40 ms white noise) is presented alone.
-
CS-Noise Trials: The acoustic startle stimulus is presented during the last 40 ms of the 3.7-second light CS.
-
-
A total of 60 trials (30 of each type) should be presented with a variable ITI averaging 30 seconds.
Data Presentation and Analysis
The primary dependent variable is the startle amplitude, measured by the load cell platform. The key measure is the percent fear potentiation, which is calculated for each animal as follows:
% Fear Potentiation = [ (Startle Amplitude on CS-Noise Trials - Startle Amplitude on Noise-Alone Trials) / Startle Amplitude on Noise-Alone Trials ] x 100 [9]
This calculation normalizes the data and accounts for individual differences in baseline startle reactivity. Data can be analyzed using a one-way ANOVA to compare the effects of different doses of this compound on the percent fear potentiation.
Hypothetical Quantitative Data
The following tables represent hypothetical data from a study investigating the effect of this compound on fear-potentiated startle.
Table 1: Mean Startle Amplitudes (Arbitrary Units)
| Treatment Group | N | Noise-Alone Trials (Mean ± SEM) | CS-Noise Trials (Mean ± SEM) |
| Vehicle | 12 | 350 ± 25 | 650 ± 40 |
| This compound (0.1 mg/kg) | 12 | 345 ± 28 | 630 ± 38 |
| This compound (1.0 mg/kg) | 12 | 355 ± 30 | 525 ± 35* |
| This compound (10 mg/kg) | 12 | 350 ± 26 | 450 ± 30** |
*p < 0.05, **p < 0.01 compared to Vehicle group on CS-Noise trials.
Table 2: Percent Fear Potentiation
| Treatment Group | N | % Fear Potentiation (Mean ± SEM) |
| Vehicle | 12 | 85.7 ± 8.5 |
| This compound (0.1 mg/kg) | 12 | 82.6 ± 7.9 |
| This compound (1.0 mg/kg) | 12 | 47.9 ± 6.2* |
| This compound (10 mg/kg) | 12 | 28.6 ± 5.5** |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Conclusion
References
- 1. med-associates.com [med-associates.com]
- 2. Fear-potentiated startle reflex test [panlab.com]
- 3. Fear-potentiated startle - Wikipedia [en.wikipedia.org]
- 4. Pharmacological analysis of fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fear-potentiated startle: a neural and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PD 168368 solubility issues and solutions
Welcome to the technical support center for PD 168393. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on solubility and application.
Frequently Asked Questions (FAQs)
Q1: What is PD 168393 and what is its mechanism of action?
PD 168393 is a potent, cell-permeable, and selective irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC50 value as low as 0.70 nM.[1][2] It also shows inhibitory activity against other ErbB family members, such as ErbB2 (HER2).[2] Its mechanism involves binding to the ATP-binding pocket of the EGFR's catalytic domain and forming a covalent bond with a specific cysteine residue (Cys-773).[1] This irreversible binding blocks the receptor's ability to autophosphorylate, thereby halting downstream signaling cascades that are crucial for cell growth, proliferation, and migration.[3][4]
Q2: I am having trouble dissolving PD 168393. What is the recommended solvent?
PD 168393 is practically insoluble in aqueous solutions like water and ethanol.[1] The recommended solvent is Dimethyl Sulfoxide (DMSO).[1][3] It is crucial to use fresh, high-quality (anhydrous) DMSO, as moisture can significantly reduce the compound's solubility.[1]
Q3: My PD 168393 is precipitating out of solution, especially when I add it to my cell culture medium. What can I do?
Precipitation upon dilution into aqueous-based cell culture media is a common issue with hydrophobic compounds like PD 168393. Here are several causes and solutions:
-
High Final Concentration: The concentration of PD 168393 in your final culture medium may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.
-
Insufficient Mixing: When diluting the DMSO stock, add it to the medium drop-wise while vortexing or swirling the medium to ensure rapid and even dispersion. This prevents localized high concentrations that can lead to immediate precipitation.
-
Temperature Shock: Moving a concentrated stock solution from cold storage to a warm medium can cause the compound to fall out of solution.[5][6] Allow your stock solution to equilibrate to room temperature before diluting it into pre-warmed (37°C) media.
-
Media Components: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility.[5][6][7] While difficult to control, being aware of this possibility is important. Ensure your DMSO concentration in the final medium is low (typically ≤0.1%) to minimize solvent effects and potential toxicity.
Q4: How should I prepare and store a stock solution of PD 168393?
To prepare a stock solution, dissolve the PD 168393 powder in fresh, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[3] Once fully dissolved, it is recommended to create single-use aliquots and store them at -20°C. Properly stored stock solutions can be stable for several months.[3] Avoid repeated freeze-thaw cycles, as this can degrade the compound and lead to precipitation.[5]
Solubility Data
The solubility of PD 168393 can vary slightly between suppliers due to differences in crystalline form and purity. The following table summarizes reported solubility data.
| Solvent | Reported Solubility | Source |
| DMSO | > 18.5 mg/mL | APExBIO[3] |
| DMSO | 74 mg/mL (200.42 mM) | Selleck Chemicals[1] |
| DMSO | 200 mg/mL | Sigma-Aldrich |
| Water | Insoluble | Selleck Chemicals[1] |
| Ethanol | Insoluble | Selleck Chemicals[1] |
Experimental Protocols
Protocol: Preparation of PD 168393 Stock Solution and Working Dilutions
This protocol provides a step-by-step guide for preparing a concentrated stock solution of PD 168393 and diluting it for use in a typical cell-based assay.
Materials:
-
PD 168393 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pre-warmed (37°C) cell culture medium
-
Vortex mixer and sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of PD 168393 powder needed to prepare your desired stock concentration. (Molecular Weight: 369.22 g/mol )
-
Example for 1 mL of a 10 mM stock: Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 369.22 g/mol = 0.003692 g = 3.69 mg
-
-
Dissolution: a. Aseptically add the calculated mass of PD 168393 powder to a sterile microcentrifuge tube. b. Add the corresponding volume of anhydrous DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes. d. If the solid is not fully dissolved, place the tube in a 37°C water bath for 10 minutes, followed by brief vortexing.[3] e. If necessary, sonicate the tube for 5-10 minutes until the solution is clear.
-
Storage: a. Once the stock solution is clear and homogenous, dispense it into single-use aliquots in sterile microcentrifuge tubes. b. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: a. Thaw a single aliquot of the PD 168393 stock solution and allow it to equilibrate to room temperature. b. Perform a serial dilution of the stock solution into pre-warmed (37°C) cell culture medium to achieve your final desired concentration. c. Crucial Step: Add the small volume of the DMSO stock drop-by-drop into the larger volume of media while actively swirling or vortexing to ensure rapid dispersion and prevent precipitation. d. Ensure the final concentration of DMSO in the culture medium is below toxic levels (typically ≤0.1%). Prepare a vehicle control with the same final concentration of DMSO.
Visual Troubleshooting and Pathway Diagrams
Troubleshooting PD 168393 Solubility Issues
References
Technical Support Center: Optimizing PD 168368 Potency with Hydroxypropyl-β-Cyclodextrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hydroxypropyl-β-cyclodextrin (HPβCD) to enhance the potency of the neuromedin B receptor (NMB-R) antagonist, PD 168368. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in experimental use?
A1: this compound is a potent and selective antagonist of the neuromedin B receptor (NMB-R), a G protein-coupled receptor involved in various physiological processes.[1] A significant challenge in its experimental use is its minimal solubility in aqueous solutions, which can negatively impact its potency and lead to inconsistent results.[1]
Q2: How does hydroxypropyl-β-cyclodextrin (HPβCD) improve the potency of this compound?
A2: HPβCD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. It can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex. This complexation increases the aqueous solubility of this compound, leading to a higher effective concentration of the antagonist at the receptor site. This enhanced solubility results in significantly greater affinity and antagonist potency.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound acts as a competitive antagonist at the NMB receptor. It blocks the binding of the endogenous ligand, neuromedin B (NMB), thereby inhibiting downstream signaling pathways.[1] These pathways include the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in calcium mobilization and protein kinase C (PKC) activation. In cancer cells, this compound has been shown to suppress the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways, which are involved in cell migration and invasion.
Q4: Should I dissolve this compound in DMSO or prepare a complex with HPβCD?
A4: While this compound can be dissolved in DMSO, studies have shown that using HPβCD as a vehicle results in significantly greater affinity and antagonist potency compared to a DMSO-based vehicle.[1] Therefore, for optimal results, preparing a this compound-HPβCD inclusion complex is recommended.
Q5: Are there any potential off-target effects of this compound that I should be aware of?
A5: this compound exhibits significantly lower affinity for the gastrin-releasing peptide receptor (GRPR) and bombesin (B8815690) receptor subtype 3 (BRS-3).[1] However, it has also been identified as a mixed agonist for formyl peptide receptors (FPR1, FPR2, and FPR3), which could be a consideration in certain experimental contexts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer | - Poor solubility of this compound. - Insufficient amount of HPβCD to form a stable inclusion complex. - Incorrect preparation of the inclusion complex. | - Ensure the use of HPβCD to enhance solubility. - Optimize the molar ratio of this compound to HPβCD. A 1:1 molar ratio is a good starting point. - Follow the detailed protocol for preparing the inclusion complex, ensuring complete dissolution. Gentle heating or sonication may aid in complex formation. |
| Inconsistent or lower-than-expected antagonist activity | - Incomplete formation of the this compound-HPβCD complex. - Degradation of this compound. - Suboptimal assay conditions. - Cellular uptake of the complex affecting the free concentration. | - Characterize the formation of the inclusion complex using techniques like DSC, FTIR, or NMR if possible. - Prepare fresh stock solutions of the complex for each experiment. - Optimize incubation times and concentrations of all reagents in your specific assay. - Consider the potential for cellular uptake and adjust concentrations or incubation times accordingly. |
| High background signal in cell-based assays | - Cytotoxicity of HPβCD at high concentrations. - Interference of HPβCD with the assay readout (e.g., fluorescence). | - Determine the optimal, non-toxic concentration of HPβCD for your cell line through a viability assay (e.g., MTT or resazurin). - Run appropriate controls with HPβCD alone to assess any direct effects on the assay signal and subtract this background. |
| Variability between experimental replicates | - Inhomogeneous solution of the this compound-HPβCD complex. - Pipetting errors with viscous HPβCD solutions. | - Ensure the complex is fully dissolved and the solution is homogenous before use. Vortexing before each use is recommended. - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous solutions. |
Data Presentation
| Parameter | This compound (without HPβCD) | This compound (with HPβCD) |
| Binding Affinity (Ki) for NMB-R | 15–45 nM | Significantly Increased (Exact value not reported) |
| Functional Antagonism (IC50) against NMB-induced responses | 96 nM | Significantly Increased (Exact value not reported) |
Researchers are encouraged to perform their own dose-response experiments to quantify the enhancement of this compound potency in the presence of HPβCD in their specific experimental setup.
Experimental Protocols
Preparation of this compound-HPβCD Inclusion Complex
This protocol describes the preparation of a stock solution of the this compound-HPβCD inclusion complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD) powder
-
Nuclease-free water or appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required concentrations: Decide on the desired final concentration of this compound and a suitable molar ratio of this compound to HPβCD (a 1:1 molar ratio is a common starting point).
-
Prepare HPβCD solution: Weigh the required amount of HPβCD and dissolve it in the desired volume of nuclease-free water or buffer in a sterile microcentrifuge tube. Vortex thoroughly until the HPβCD is completely dissolved. Gentle warming (e.g., to 37°C) may be required.
-
Add this compound: Weigh the required amount of this compound and add it to the HPβCD solution.
-
Facilitate complex formation: Tightly cap the tube and vortex vigorously for 5-10 minutes. If the this compound does not fully dissolve, sonicate the solution in a water bath sonicator for 15-30 minutes, or until the solution becomes clear.
-
Sterilization (optional): If required for your application, filter the final solution through a 0.22 µm sterile filter.
-
Storage: Store the stock solution at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the NMB receptor.
Materials:
-
Cell membranes expressing the NMB receptor
-
Radiolabeled NMB ligand (e.g., [125I]-Tyr4-bombesin)
-
This compound-HPβCD inclusion complex stock solution
-
Unlabeled NMB (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare reagents: Dilute the cell membranes, radiolabeled ligand, and this compound-HPβCD complex to their final working concentrations in binding buffer. Prepare a series of dilutions of the this compound-HPβCD complex.
-
Set up the assay plate: In a 96-well plate, add the following to each well:
-
Total binding: Binding buffer, cell membranes, and radiolabeled ligand.
-
Non-specific binding: Binding buffer, cell membranes, radiolabeled ligand, and a high concentration of unlabeled NMB.
-
Competition: Binding buffer, cell membranes, radiolabeled ligand, and varying concentrations of the this compound-HPβCD complex.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels.
Materials:
-
Cells expressing the NMB receptor (e.g., CHO-NMBR or HEK293-NMBR)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
NMB (agonist)
-
This compound-HPβCD inclusion complex stock solution
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell plating: Seed the NMB receptor-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer containing probenecid for a specified time (e.g., 30-60 minutes) at 37°C.
-
Antagonist pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the this compound-HPβCD complex or vehicle control for a defined period (e.g., 15-30 minutes).
-
Agonist stimulation and fluorescence reading: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading, then inject a solution of NMB (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well and continue to monitor the fluorescence signal over time.
-
Data analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the NMB response against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50.
Visualizations
NMB Receptor Signaling Pathway
Caption: NMB Receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Improving this compound Potency
References
Technical Support Center: Optimizing PD 168393 in Cell-Based Assays
Important Note for Users: The compound "PD 168368" is consistently identified in scientific literature as a Neuromedin B receptor antagonist, not an inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] It is highly likely that the intended compound for this query is PD 168393 , a well-characterized, potent, and irreversible EGFR inhibitor with a similar designation.[3][4][5] This guide has been developed to provide technical support for PD 168393 .
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers and scientists optimize the working concentration of the irreversible EGFR inhibitor, PD 168393, for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PD 168393?
A1: PD 168393 is a potent, selective, and cell-permeable inhibitor of the EGFR tyrosine kinase.[3][4] It functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys-773) located within the ATP-binding pocket of the EGFR's catalytic domain.[5][6] This covalent modification permanently inactivates the receptor, blocking its autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and Akt pathways, which are critical for cell proliferation and survival.[4] PD 168393 is also a potent inhibitor of other ErbB family members, including ErbB2 (HER2).[3]
Q2: What is a good starting concentration range for my cell-based experiments?
A2: A good starting point for PD 168393 in cell-based assays is to perform a dose-response curve ranging from low nanomolar (nM) to low micromolar (µM) concentrations. Based on its potent IC50 values, a range of 1 nM to 1 µM is often sufficient. For example, in A431 human epidermoid carcinoma cells, it effectively suppresses EGFR autophosphorylation at concentrations as low as 0.03 µM.[4] The optimal concentration will be highly dependent on the specific cell line's EGFR expression level, mutation status, and the assay duration.
Q3: How should I prepare and store PD 168393 stock solutions?
A3: PD 168393 is typically soluble in organic solvents like DMSO and DMF.[7] It is recommended to prepare a high-concentration stock solution, for instance, 10-20 mM in fresh, high-quality DMSO.[5] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, keep the aliquots at -20°C or -80°C under desiccating conditions. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in your assay is consistent across all conditions and is non-toxic to your cells (typically ≤0.1%).[8]
Data Presentation: Inhibitory Potency of PD 168393
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for PD 168393 against various targets. These values are useful for determining an appropriate concentration range for your experiments.
| Target/Cell Line | Assay Type | IC50 Value (nM) |
| EGFR Tyrosine Kinase | Enzyme Assay | 0.7 |
| ErbB1 (EGFR) | Enzyme Assay | 0.08 |
| ErbB2 (HER2) | Enzyme Assay | 5.7 |
| ErbB4 | Enzyme Assay | 12 |
| A431 Cells | EGFR Autophosphorylation | 1-6 |
| MDA-MB-453 Cells | Heregulin-induced Phosphorylation | 5.7 |
| 3T3-Her2 Cells | Her2-induced Phosphorylation | ~100 |
| SK-BR-3 Cells | Cell Growth | 15 |
Data compiled from multiple sources.[4][5]
Visualized Pathways and Workflows
EGFR Signaling and PD 168393 Inhibition
Caption: Irreversible inhibition of EGFR by PD 168393.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing PD 168393 working concentration.
Troubleshooting Guide
Q4: My IC50 value is much higher than what is reported in the literature. What could be the cause?
A4: Several factors can lead to an apparent decrease in potency:
-
Cell Seeding Density: If cells are seeded too densely, they may become confluent before the end of the treatment period, making them less responsive to anti-proliferative agents. Ensure cells are in the logarithmic growth phase throughout the assay.[8]
-
Serum Concentration: Serum contains growth factors (like EGF) that activate EGFR. High serum levels can compete with the inhibitor, leading to a rightward shift in the dose-response curve.[8] Consider reducing the serum concentration (e.g., to 2-5%) or using serum-free medium during the drug treatment period if your cells can tolerate it.[8]
-
Compound Degradation: Ensure your PD 168393 stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Line Characteristics: The sensitivity to EGFR inhibitors is highly dependent on the cell line's genetic background, such as the presence of resistance mutations (e.g., T790M) or the activation of bypass signaling pathways (e.g., MET amplification).[8][9]
Q5: I'm observing significant cell death even at very low concentrations of PD 168393. Is this expected?
A5: While PD 168393 is designed to inhibit proliferation and induce apoptosis in sensitive cancer cells, excessive, non-specific cytotoxicity at very low concentrations could indicate other issues:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low (≤0.1%) and consistent across all wells, including your vehicle control.[8]
-
Cell Health: Use healthy, low-passage cells for your experiments. Cells that are stressed or unhealthy to begin with will be more susceptible to any treatment.[8]
-
Assay Duration: A long incubation period (e.g., >72 hours) might lead to increased cell death due to nutrient depletion or accumulation of toxic metabolites, which can be exacerbated by the inhibitor.
Q6: My Western blot results for phosphorylated EGFR (p-EGFR) are inconsistent after treatment. How can I improve this?
A6: Inconsistent Western blot results often stem from technical variability.
-
Lysis Buffer: Always use a lysis buffer containing fresh protease and, critically, phosphatase inhibitors to prevent dephosphorylation of your target protein after cell lysis.[10]
-
Loading Control: Ensure you are loading equal amounts of protein in each lane. After probing for p-EGFR, strip the membrane and re-probe for total EGFR and a loading control (like GAPDH or β-actin) to normalize your results.[10][11]
-
Stimulation: For cell lines with low basal EGFR activity, you may need to stimulate the cells with EGF for a short period (e.g., 15 minutes) before lysis to see a robust decrease in phosphorylation after inhibitor treatment.[12]
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for common PD 168393 assay issues.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general method to determine the dose-dependent effect of PD 168393 on cell proliferation.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., A431)
-
Complete culture medium
-
PD 168393
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow attachment.[13]
-
Compound Treatment: Prepare serial dilutions of PD 168393 in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include a "vehicle control" (medium with the same final DMSO concentration) and "untreated" wells.[8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[14] Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media-only wells) and normalize the data to the vehicle control wells. Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for p-EGFR Inhibition
This protocol is used to confirm that PD 168393 is inhibiting its intended target within the cell.
Materials:
-
6-well cell culture plates
-
PD 168393
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer system (PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of PD 168393 for the desired time (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[10]
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or similar assay.[10]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[11] Incubate the membrane with the primary antibody for p-EGFR (e.g., at a 1:1000 dilution) overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL reagent and capture the chemiluminescent signal.[11]
-
Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed for total EGFR and a loading control like GAPDH.[10]
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the p-EGFR signal to the total EGFR signal, which is then normalized to the loading control.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A liquid chromatography mass spectrometry assay for determination of PD168393, a specific and irreversible inhibitor of erbB membrane tyrosine kinases, in rat serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Irreversible EGFR-TKIs: dreaming perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing agonist versus antagonist effects of PD 168368
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of PD 168368. The following information addresses the compound's dual agonist and antagonist effects to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Is this compound an agonist or an antagonist?
This compound exhibits both antagonist and agonist properties, but it acts on different receptor families. It is a potent and selective antagonist of the neuromedin B receptor (NMB-R), also known as the BB1 receptor, which is part of the bombesin (B8815690) receptor family.[1][2][3][4] Conversely, this compound functions as a mixed agonist for the formyl-peptide receptors FPR1, FPR2, and FPR3.[1][3][4][5][6]
Q2: What are the downstream effects of this compound's antagonist activity?
As an NMB-R antagonist, this compound inhibits the signaling pathways activated by neuromedin B. This includes the suppression of the mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways.[1] This inhibitory action has been shown to reduce migration and invasion of certain cancer cells.[1]
Q3: What are the downstream effects of this compound's agonist activity?
As an FPR agonist, this compound stimulates intracellular calcium mobilization ([Ca2+]i) in cells expressing these receptors, such as human neutrophils.[1][5][6] It also acts as a potent chemoattractant for neutrophils.[5][6]
Q4: I am not observing the expected antagonist effect in my NMB-R assay. What could be the issue?
Several factors could contribute to this. Firstly, this compound has minimal solubility in water.[2] The choice of solvent is crucial. It has been reported that using hydroxypropyl-beta-cyclodextrin as a vehicle significantly enhances both the affinity and antagonist potency of this compound compared to DMSO.[2] Secondly, ensure you are using a cell line that expresses the NMB-receptor (BB1) and not exclusively other bombesin receptor subtypes like the gastrin-releasing peptide receptor (GRPR/BB2), for which this compound has a much lower affinity.[2][7]
Q5: I am seeing unexpected cellular activation in my experiments. Why might this be?
If your experimental system expresses formyl-peptide receptors (FPRs), the observed cellular activation could be due to the agonist effects of this compound on these receptors.[5][6] This is a critical consideration in studies involving immune cells, such as neutrophils, which express high levels of FPRs.
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound.
Table 1: Antagonist Activity of this compound on Bombesin Receptors
| Receptor | Species | Assay Type | Value | Reference |
| Neuromedin B Receptor (NMB-R / BB1) | Human, Mouse, Rat | Binding Affinity (Ki) | 15–45 nM | [2][7] |
| Neuromedin B Receptor (NMB-R / BB1) | Not Specified | Inhibition Constant (IC50) | 96 nM | [1][3][4] |
| Gastrin-Releasing Peptide Receptor (GRPR / BB2) | Human, Mouse, Rat | Binding Affinity (Ki) | 30- to 60-fold lower than NMB-R | [2][7] |
| Gastrin-Releasing Peptide Receptor (GRPR / BB2) | Not Specified | Inhibition Constant (IC50) | 3500 nM | [1][3][4] |
| Bombesin Receptor Subtype 3 (BRS-3 / BB3) | Human, Mouse, Rat | Binding Affinity (Ki) | >300-fold lower than NMB-R | [2][7] |
| Bombesin Receptor Subtype 4 (BB4) | Frog | Binding Affinity (Ki) | >300-fold lower than NMB-R | [2] |
Table 2: Agonist Activity of this compound on Formyl-Peptide Receptors
| Receptor | Assay Type | Value (EC50) | Reference |
| FPR1 | Calcium Mobilization | 0.57 nM | [1][3][4] |
| FPR2 | Calcium Mobilization | 0.24 nM | [1][3][4] |
| FPR3 | Calcium Mobilization | 2.7 nM | [1][3][4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the dual signaling roles of this compound.
Caption: this compound as an NMB-R Antagonist.
Caption: this compound as an FPR Agonist.
Experimental Workflow
The following diagram outlines a workflow to distinguish between the agonist and antagonist effects of this compound.
Caption: Workflow to Differentiate this compound Activity.
Experimental Protocols
Protocol 1: NMB-R Antagonist Activity Assessment (Western Blot for p-AKT)
This protocol assesses the ability of this compound to inhibit NMB-induced AKT phosphorylation.
Materials:
-
NMB-R expressing cells (e.g., C6 glioma cells)
-
Cell culture medium
-
This compound
-
Neuromedin B (NMB)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (total-AKT, phospho-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate NMB-R expressing cells and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with NMB (e.g., 100 nM) for 15-30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total-AKT and phospho-AKT.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize phospho-AKT to total-AKT. Compare NMB-stimulated samples with and without this compound pre-treatment.
Protocol 2: FPR Agonist Activity Assessment (Calcium Mobilization Assay)
This protocol measures the ability of this compound to induce intracellular calcium release in FPR-expressing cells.[6]
Materials:
-
FPR-expressing cells (e.g., human neutrophils or transfected HL-60 cells)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-4 AM calcium indicator dye
-
This compound
-
Positive control agonist (e.g., fMLF for FPR1)
-
Fluorometric plate reader
Procedure:
-
Cell Preparation: Isolate or culture FPR-expressing cells.
-
Dye Loading: Resuspend cells in HBSS and load with Fluo-4 AM dye (e.g., 1.25 µg/mL) for 30 minutes at 37°C in the dark.[6]
-
Washing: Wash the cells to remove extracellular dye.
-
Assay:
-
Aliquot cells into a 96-well plate.
-
Measure baseline fluorescence using a plate reader.
-
Add various concentrations of this compound, vehicle control, or a positive control agonist.
-
Immediately begin kinetic reading of fluorescence intensity over time.
-
-
Analysis: Calculate the change in fluorescence intensity to determine the extent of intracellular calcium mobilization. Plot dose-response curves to determine the EC50 of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of NMB-induced signaling | Insoluble Compound: this compound has poor aqueous solubility.[2] | Prepare stock solutions in an appropriate organic solvent like DMSO. For aqueous buffers, consider using hydroxypropyl-beta-cyclodextrin as a solubilizing agent to improve potency.[2] |
| Incorrect Receptor Subtype: The cell line may not express NMB-R (BB1) or may have higher expression of GRPR (BB2), for which this compound has lower affinity.[2][7] | Confirm receptor expression profile of your cell line using RT-PCR, Western blot, or binding assays with selective radioligands. | |
| Degraded Compound: Improper storage can lead to compound degradation. | Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. | |
| Unexpected cellular activation (e.g., in immune cells) | Off-target Agonist Effect: The cells may express FPRs, and this compound is a potent FPR agonist.[5][6] | Use FPR antagonists to block this effect if you are specifically studying NMB-R antagonism. Alternatively, use cell lines that do not express FPRs. |
| High background in functional assays | Vehicle Effects: The solvent (e.g., DMSO) may have effects at higher concentrations. | Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls. |
| Variability between experiments | Inconsistent Compound Preparation: Differences in solubilization can affect the active concentration. | Prepare fresh dilutions from a concentrated stock for each experiment. Ensure complete dissolution before adding to the assay. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
Potential for PD 168368 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cytotoxicity of PD 168368, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the neuromedin B receptor (NMB-R).[1][2] It functions by competitively inhibiting the binding of neuromedin B to its receptor.[2] Additionally, this compound has been identified as a mixed agonist for formyl-peptide receptors (FPRs).[1][3]
Q2: At what concentrations has this compound been shown to have biological effects in cell culture?
This compound has been demonstrated to inhibit cancer cell proliferation, migration, and invasion at various concentrations. For instance, a concentration of 1 µM has been shown to significantly inhibit colony formation in C6 glioblastoma cells.[4] In breast cancer cell lines, 5 µM of this compound inhibits migration and invasiveness, while 10 µM suppresses the activation of key signaling pathways.[1]
Q3: Is there established data on the cytotoxic IC50 values for this compound in various cell lines?
Currently, specific IC50 values for the direct cytotoxic effects (i.e., cell death) of this compound at high concentrations are not widely available in peer-reviewed literature. The majority of published studies focus on its anti-proliferative and anti-migratory effects at lower micromolar concentrations. To determine the cytotoxic potential of this compound in a specific cell line, it is recommended to perform a dose-response study using standard cytotoxicity assays such as the MTT or LDH assay.
Q4: What signaling pathways are known to be affected by this compound?
In breast cancer cells, this compound at a concentration of 10 µM has been shown to suppress the activation of the mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways.[1]
Troubleshooting Guides for Cytotoxicity Assays
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in control wells (no cells) | - Contamination of media or reagents.- The compound directly reduces MTT. | - Use fresh, sterile media and reagents.- Perform a control experiment with the compound in cell-free media to check for direct MTT reduction. If it occurs, consider an alternative assay like LDH.[5] |
| Low absorbance readings in all wells | - Insufficient number of viable cells.- MTT reagent is inactive.- Incomplete dissolution of formazan (B1609692) crystals. | - Optimize cell seeding density.[6]- Use a fresh, properly stored MTT solution.- Ensure complete dissolution of formazan crystals by using an appropriate solvent (e.g., DMSO, acidified isopropanol) and allowing sufficient incubation time with gentle agitation.[5] |
| Inconsistent results between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Incomplete mixing of reagents. | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media.[5]- Mix all reagents thoroughly before and after adding to the wells. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background LDH in media-only controls | - Serum in the culture medium has endogenous LDH activity. | - Use serum-free medium during the assay or reduce the serum concentration.[7] |
| High spontaneous LDH release in untreated cells | - Over-pipetting or harsh handling of cells.- Cells are overgrown or unhealthy. | - Handle cells gently during plating and media changes.- Ensure cells are in the logarithmic growth phase and not overly confluent.[7] |
| False-positive or false-negative results | - The test compound interferes with the LDH enzyme or the assay reagents. | - Run a control to test for compound interference by adding it to the positive control (lysed cells) and observing any unexpected changes in absorbance.[8] |
Data Presentation
Table 1: Reported Anti-proliferative and Anti-migratory Concentrations of this compound
| Cell Line | Concentration | Effect | Reference |
| C6 glioblastoma | 1 µM | Significant inhibition of colony number | [4] |
| MDA-MB-231 (breast cancer) | 5 µM | Inhibition of migration and invasiveness | [1] |
| MDA-MB-231 (breast cancer) | 10 µM | Suppression of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways | [1] |
Note: The concentrations listed above are associated with the inhibition of cell proliferation and migration, not direct cytotoxicity leading to cell death.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a general guideline for assessing cell viability and can be adapted for specific cell lines and experimental conditions.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol provides a general method for quantifying cytotoxicity by measuring LDH released from damaged cells.
Materials:
-
This compound (dissolved in an appropriate solvent)
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Complete cell culture medium (low serum or serum-free recommended)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Vehicle control: Cells treated with the solvent used for this compound.
-
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 30 minutes). Stop the reaction using the provided stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathway inhibition.
Experimental Workflow Diagram
Caption: General workflow for cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonpeptide neuromedin B receptor antagonists inhibit the proliferation of C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of cell concentration on viability and metabolic activity during cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting unexpected results with PD 168368
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PD 168368. The information is tailored for professionals in research, science, and drug development to address potential unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent, competitive, and selective antagonist for the neuromedin B receptor (NMB-R), also known as BB1 receptor.[1][2][3] It functions by inhibiting the binding of neuromedin B (NMB) to its receptor in a competitive manner.[2][3]
Q2: Are there any known off-target effects for this compound?
Yes, a significant off-target activity of this compound is its potent agonism at formyl-peptide receptors (FPRs). It acts as a mixed agonist for FPR1, FPR2, and FPR3 with nanomolar efficacy.[1][2][4] This can lead to unexpected pro-inflammatory and chemotactic effects in immune cells like neutrophils.[1][2][4]
Q3: What is the recommended solvent and how should I store this compound?
This compound has minimal solubility in water.[2] It is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.[5] For enhanced solubility and potency, especially in antagonist assays, hydroxypropyl-β-cyclodextrin can be used as a vehicle.[2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q4: Is the activity of this compound consistent across different species?
This compound exhibits similar high-affinity binding to NMB receptors across various species, including human, mouse, and rat.[2] However, the expression levels of its off-targets, the FPRs, can vary between species and cell types, which might lead to different experimental outcomes.
Data Presentation
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor Target | Activity | Species | Affinity (Ki) / Potency (IC50/EC50) |
| Neuromedin B Receptor (NMB-R / BB1) | Antagonist | Human, Mouse, Rat | Ki: 15–45 nM; IC50: 96 nM[1][2] |
| Gastrin-Releasing Peptide Receptor (GRP-R / BB2) | Antagonist | Human, Mouse, Rat | IC50: 3500 nM[1] |
| Formyl-Peptide Receptor 1 (FPR1) | Agonist | Human | EC50: 0.57 nM[1] |
| Formyl-Peptide Receptor 2 (FPR2) | Agonist | Human | EC50: 0.24 nM[1] |
| Formyl-Peptide Receptor 3 (FPR3) | Agonist | Human | EC50: 2.7 nM[1] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experimental Goal | Recommended Concentration | Rationale |
| NMB-R Antagonism | 100 nM - 1 µM | Sufficient to outcompete NMB at its receptor, based on Ki and IC50 values. |
| Inhibition of cancer cell migration/invasion | 5 µM - 10 µM | Effective concentrations reported in breast cancer cell line studies.[1] |
| FPR Agonism Studies | 0.1 nM - 10 nM | Potent agonistic activity is observed in the low nanomolar range.[1] |
Troubleshooting Guide
Q1: I am using this compound to block NMB signaling, but I'm observing an unexpected pro-inflammatory or chemotactic response. What is happening?
Potential Cause: You are likely observing the off-target agonist effects of this compound on formyl-peptide receptors (FPRs).[2][4] FPRs are highly expressed on immune cells, such as neutrophils and macrophages, and their activation leads to calcium mobilization, chemotaxis, and pro-inflammatory responses.[1][2][4]
Recommended Solutions:
-
Cell Line Verification: Check if your cell line expresses FPRs. If so, the observed effects might be FPR-mediated.
-
Use an FPR Antagonist: To confirm that the effect is due to FPR activation, pre-treat your cells with a specific FPR antagonist before adding this compound.
-
Alternative NMB-R Antagonist: Consider using a structurally different NMB-R antagonist that does not have FPR agonist activity to confirm that your desired on-target effect is achievable with NMB-R blockade.
-
Dose-Response Analysis: Perform a dose-response curve. Since this compound is a more potent agonist at FPRs than an antagonist at NMB-R, you might observe pro-inflammatory effects at lower concentrations.
Q2: My experimental results with this compound are inconsistent and not reproducible. What could be the issue?
Potential Causes:
-
Poor Solubility: this compound has low aqueous solubility, which can lead to precipitation and inconsistent effective concentrations.[2]
-
Compound Degradation: Improper storage of stock solutions can lead to degradation of the compound.
-
Vehicle Effects: The solvent (e.g., DMSO) can have its own biological effects, especially at higher concentrations.
Recommended Solutions:
-
Solubility Enhancement: Ensure complete dissolution of this compound in the solvent before diluting it in your experimental medium. Consider using hydroxypropyl-β-cyclodextrin as a vehicle to improve solubility and potency.[2]
-
Fresh Preparations: Always use freshly prepared working solutions from a properly stored stock.
-
Vehicle Control: Include a vehicle-only control in all your experiments to account for any effects of the solvent.
-
Consistent Handling: Ensure consistent vortexing and handling of the compound to maintain a homogenous solution.
Q3: I am not observing the expected inhibition of NMB-induced cellular responses with this compound. Why might this be happening?
Potential Causes:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively compete with the NMB concentration used in your assay.
-
Receptor Subtype: While selective for NMB-R over GRP-R, ensure your cells express NMB-R and that the observed effect is not mediated by another receptor.
-
Experimental Conditions: The potency of this compound can be influenced by the experimental vehicle.[2]
Recommended Solutions:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal inhibitory concentration of this compound in your specific experimental setup.
-
Receptor Expression Analysis: Confirm the expression of NMB-R in your cell line using techniques like qPCR or western blotting.
-
Vehicle Optimization: If using DMSO, consider switching to hydroxypropyl-β-cyclodextrin to potentially enhance the antagonist potency of this compound.[2]
Experimental Protocols
Protocol: In Vitro Chemotaxis Assay to Differentiate NMB-R Antagonism from FPR Agonism
This protocol is designed to help determine if the chemotactic response observed is due to the intended NMB-R antagonism or the off-target FPR agonism of this compound.
Materials:
-
Immune cells (e.g., human neutrophils)
-
This compound
-
Neuromedin B (NMB)
-
A specific FPR agonist (e.g., fMLF)
-
A specific FPR antagonist (e.g., WRW4)[5]
-
Chemotaxis chamber (e.g., Boyden chamber)
-
Appropriate cell culture medium and buffers
Procedure:
-
Cell Preparation: Isolate and prepare your immune cells according to standard laboratory protocols. Resuspend the cells in the appropriate assay buffer.
-
Experimental Groups:
-
Negative Control: Cells with buffer only in the lower chamber.
-
Positive Control (NMB): Cells with NMB (e.g., 10 nM) in the lower chamber.
-
Positive Control (FPR): Cells with an FPR agonist (e.g., 10 nM fMLF) in the lower chamber.
-
This compound as Antagonist: Pre-incubate cells with this compound (e.g., 1 µM) before adding them to the upper chamber, with NMB in the lower chamber.
-
This compound as Agonist: Add this compound (at various concentrations, e.g., 0.1 nM to 100 nM) to the lower chamber.
-
FPR Blockade: Pre-incubate cells with a specific FPR antagonist before adding this compound to the lower chamber.
-
-
Chemotaxis Assay:
-
Add the chemoattractants (NMB, fMLF, this compound) to the lower wells of the chemotaxis chamber.
-
Place the membrane insert over the lower wells.
-
Add the cell suspensions (including pre-treated cells) to the upper chamber.
-
Incubate the chamber according to the cell type and manufacturer's instructions (e.g., 37°C for 1-2 hours).
-
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Stain and count the cells that have migrated to the underside of the membrane.
-
Data Analysis: Compare the number of migrated cells across the different experimental groups.
Expected Results:
-
If this compound is acting as an NMB-R antagonist, you should see a decrease in cell migration in the "this compound as Antagonist" group compared to the "Positive Control (NMB)" group.
-
If this compound is acting as an FPR agonist, you will observe an increase in cell migration in the "this compound as Agonist" group.
-
If the chemotactic effect of this compound is blocked by the FPR antagonist, it confirms that the migration is mediated through FPR activation.
Mandatory Visualizations
Caption: Intended signaling pathway of this compound as an NMB-R antagonist.
Caption: Unexpected signaling pathway of this compound due to FPR agonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of vehicle (e.g., DMSO) on PD 168368 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 168368.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective antagonist of the neuromedin B receptor (NMB-R), with a Ki value in the range of 15–45 nM.[1][2] It is a competitive antagonist at the NMB-R.[1] In addition to its activity on NMB-R, this compound also functions as a mixed agonist for the formyl peptide receptors FPR1, FPR2, and FPR3, with EC50 values in the nanomolar range.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is minimally soluble in water.[1] For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). However, the choice of solvent can significantly impact the compound's activity.
Q3: How does the choice of vehicle impact the activity of this compound?
The vehicle used to dissolve this compound can have a substantial effect on its measured affinity and potency. Studies have shown that when hydroxypropyl-beta-cyclodextrin is used as the vehicle instead of DMSO, both the affinity and antagonist potency of this compound are significantly greater.[1] Therefore, for experiments where maximal potency is desired, consider using hydroxypropyl-beta-cyclodextrin as the solvent.
Q4: What are the known downstream signaling pathways affected by this compound?
As an antagonist of the Gq-coupled neuromedin B receptor, this compound blocks the NMB-induced activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation.[4]
As an agonist of the formyl peptide receptors (FPRs), this compound can activate various downstream signaling cascades, including those involving Gαi and Gαq proteins. This can lead to the activation of PLC, phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways, resulting in intracellular calcium release and other cellular responses.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
| Potential Cause | Troubleshooting Step |
| Suboptimal Vehicle | As mentioned in the FAQs, DMSO can reduce the apparent affinity and potency of this compound.[1] Recommendation: Prepare stock solutions in hydroxypropyl-beta-cyclodextrin to potentially enhance its activity. |
| Hygroscopic DMSO | DMSO readily absorbs moisture from the air, which can negatively impact the solubility of compounds. Recommendation: Use fresh, anhydrous DMSO for preparing stock solutions. Store DMSO in a desiccator. |
| Precipitation in Media | Adding a concentrated DMSO stock directly to aqueous assay buffer or cell culture media can cause the compound to precipitate. Recommendation: Perform serial dilutions of the stock solution in the assay buffer or media. Ensure the final DMSO concentration is as low as possible (typically <0.5%) to avoid both solubility issues and solvent-induced cellular effects. |
| Compound Stability | Like many small molecules, the stability of this compound in solution may be limited. Recommendation: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Unexpected cellular responses not consistent with NMB-R antagonism.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This compound is a potent agonist of formyl peptide receptors (FPRs).[2][3] The observed cellular response may be due to the activation of FPRs, especially in cell types that express these receptors (e.g., immune cells). Recommendation: Use a cell line that does not express FPRs or use a specific FPR antagonist in conjunction with this compound to isolate its effects on NMB-R. |
| Vehicle-Induced Effects | DMSO can have direct effects on cellular signaling pathways. Recommendation: Include a vehicle-only control in all experiments. Keep the final DMSO concentration consistent across all conditions and as low as possible. |
Data Presentation
Table 1: Reported Potency of this compound
| Target | Assay Type | Potency (Value) | Vehicle |
| Neuromedin B Receptor (NMB-R) | Radioligand Binding (Ki) | 15–45 nM | Not specified in detail, but DMSO was used in some experiments[1] |
| Neuromedin B Receptor (NMB-R) | Functional Antagonism | Significantly greater with hydroxypropyl-beta-cyclodextrin than with DMSO[1] | Hydroxypropyl-beta-cyclodextrin vs. DMSO |
| Formyl Peptide Receptor 1 (FPR1) | Agonist (EC50) | 0.57 nM | Not specified |
| Formyl Peptide Receptor 2 (FPR2) | Agonist (EC50) | 0.24 nM | Not specified |
| Formyl Peptide Receptor 3 (FPR3) | Agonist (EC50) | 2.7 nM | Not specified |
Note: While a direct quantitative comparison is not available in the cited literature, it is reported that the affinity and antagonist potency of this compound are "significantly greater" when hydroxypropyl-beta-cyclodextrin is used as a vehicle compared to DMSO.[1]
Experimental Protocols
1. Competitive Radioligand Binding Assay for NMB-R
This protocol is a representative example based on common practices for GPCR binding assays.
-
Cell Preparation: Use a cell line endogenously or recombinantly expressing the human neuromedin B receptor. Culture cells to 80-90% confluency, then harvest and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-Tyr4-Bombesin or another suitable NMB-R radioligand.
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of varying concentrations of unlabeled this compound (dissolved in the chosen vehicle, e.g., hydroxypropyl-beta-cyclodextrin or DMSO).
-
Add 25 µL of the radioligand at a concentration near its Kd.
-
Add 100 µL of the cell membrane preparation (containing a predetermined amount of protein).
-
For non-specific binding, add a high concentration of unlabeled NMB or another NMB-R ligand instead of this compound.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding and perform a non-linear regression analysis to determine the Ki of this compound.
2. Calcium Mobilization Assay
This protocol is a general guideline for measuring changes in intracellular calcium.[5][6][7]
-
Cell Preparation: Plate cells expressing NMB-R or FPRs in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Reagents:
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
To measure antagonist activity at NMB-R, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add an agonist (NMB for NMB-R; or measure the direct agonist effect of this compound on FPRs) and immediately begin kinetic fluorescence measurements.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonist activity, calculate the IC50 of this compound against the NMB-induced response. For agonist activity at FPRs, calculate the EC50.
Mandatory Visualization
Caption: this compound antagonism of Neuromedin B Receptor signaling.
Caption: this compound agonism of Formyl Peptide Receptor signaling.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Minimizing Variability in PD 168368 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies using PD 168368.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent, competitive, and selective antagonist of the neuromedin B receptor (NMB-R), also referred to as the BB1 receptor.[1][2][3] It exhibits significantly lower affinity for the gastrin-releasing peptide receptor (GRPR or BB2 receptor).[2][3]
Q2: Does this compound have other known biological activities?
Yes, this compound has been identified as a potent mixed agonist for human formyl-peptide receptors (FPR1, FPR2, and FPR3) with EC50 values in the nanomolar range.[1][4][5][6] This off-target activity is a crucial consideration in experimental design and data interpretation, as FPRs are involved in inflammatory responses.[4]
Q3: What are the key factors contributing to variability in in vivo studies with this compound?
Several factors can contribute to variability, including:
-
Drug Formulation and Solubility: this compound has minimal water solubility.[2] The choice of vehicle can significantly impact its bioavailability and potency.
-
Off-Target Effects: The compound's agonist activity on formyl-peptide receptors (FPRs) can introduce variability, especially in studies where inflammatory responses are a confounding factor.[4][5]
-
Animal Model Selection: The expression levels of NMB-R and FPRs can vary between different animal species and strains, as well as in different disease models.
-
Dose and Route of Administration: Inconsistent dosing and administration techniques can lead to significant variations in drug exposure.
-
General In Vivo Study Variability: Factors inherent to animal studies, such as biological variability and experimental design, can also contribute to inconsistent results.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in tumor growth inhibition between animals. | 1. Inconsistent drug formulation: Poor solubility of this compound leading to uneven suspension. 2. Variable drug administration: Inaccurate dosing or inconsistent intraperitoneal injection technique. 3. Tumor heterogeneity: Natural variation in tumor establishment and growth. | 1. Optimize formulation: Use a solubilizing agent like hydroxypropyl-beta-cyclodextrin, which has been shown to increase the affinity and antagonist potency of this compound.[2] Prepare fresh formulations for each experiment and ensure thorough mixing before each administration. 2. Standardize administration: Ensure all personnel are properly trained in the chosen administration technique. For intraperitoneal injections, ensure consistent injection location and depth. 3. Randomize animals: After tumors reach a predetermined size, randomize animals into control and treatment groups to ensure a similar average tumor volume across groups at the start of the study.[8] |
| Unexpected inflammatory response observed in treated animals. | Off-target FPR agonism: this compound is a potent agonist of FPRs, which are involved in inflammation.[4][5][6] | 1. Use appropriate controls: Include a control group treated with a selective FPR agonist to delineate the effects of FPR activation from NMB-R antagonism. 2. Select appropriate animal models: If possible, use knockout models lacking specific FPRs to isolate the effects of NMB-R antagonism. 3. Monitor inflammatory markers: Routinely measure inflammatory cytokines or immune cell infiltration in tumors and relevant tissues. |
| Inconsistent results compared to published data. | 1. Different vehicle used: The vehicle can significantly impact the potency of this compound.[2] 2. Different animal strain: Receptor expression and drug metabolism can vary between strains. 3. Different cell line: The expression of NMB-R in the tumor cells may differ. | 1. Report formulation details: Clearly document the vehicle and formulation procedure in your experimental records. When comparing results, pay close attention to the formulation used in the reference study. 2. Characterize your model: If possible, confirm the expression of NMB-R and FPRs in your chosen animal strain and cell line. 3. Conduct pilot studies: Perform a small-scale pilot study to determine the optimal dose and formulation for your specific experimental system. |
| Difficulty in dissolving this compound. | Poor aqueous solubility: this compound is known to be minimally soluble in water.[2] | 1. Use a suitable solvent: For stock solutions, DMSO is commonly used.[1] For in vivo formulations, consider using a vehicle containing a solubilizing agent like hydroxypropyl-beta-cyclodextrin.[2] 2. Follow recommended storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months to maintain stability.[1] |
Quantitative Data Summary
| Parameter | Receptor | Value | Species | Reference |
| Ki (inhibition constant) | NMB-R (BB1) | 15-45 nM | Human, Mouse, Rat | [2][3] |
| IC50 (half maximal inhibitory concentration) | NMB-R (BB1) | 96 nM | Not Specified | [1] |
| IC50 (half maximal inhibitory concentration) | GRPR (BB2) | 3500 nM | Not Specified | [1] |
| EC50 (half maximal effective concentration) | FPR1 | 0.57 nM | Human | [1] |
| EC50 (half maximal effective concentration) | FPR2 | 0.24 nM | Human | [1] |
| EC50 (half maximal effective concentration) | FPR3 | 2.7 nM | Human | [1] |
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework. Specific details should be optimized for each study.
1. Animal Model and Care:
-
Species/Strain: Use immunodeficient mice (e.g., BALB/c nude, NOD-SCID) for xenograft studies.[1][8]
-
Health Status: Animals should be specific pathogen-free (SPF).[8]
-
Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the experiment.[8]
-
Housing: Maintain animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.[8]
-
Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
2. Tumor Cell Implantation:
-
Cell Culture: Culture human cancer cells known to express NMB-R (e.g., MDA-MB-231 breast cancer cells) under sterile conditions.[1]
-
Implantation: Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
3. This compound Formulation and Administration:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) and store at -80°C.[1]
-
Working Formulation: On the day of administration, dilute the stock solution in a suitable vehicle. For example, to improve solubility and potency, use a solution of hydroxypropyl-beta-cyclodextrin in sterile saline.[2] The final DMSO concentration should be kept low (e.g., <5%).
-
Dose: A previously reported effective dose is 1.2 mg/kg.[1] However, it is highly recommended to perform a Maximum Tolerated Dose (MTD) study to determine the optimal dose for your specific animal model and study duration.[8]
-
Administration: Administer the formulated this compound or vehicle control via intraperitoneal (IP) injection daily for the duration of the study.[1]
4. Monitoring and Endpoints:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = 0.5 x Length x Width².[8]
-
Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.[8]
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.[8]
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed treatment period.[8]
5. Data Analysis:
-
Compare the mean tumor volumes and body weights between the treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA).
-
Plot tumor growth curves for each group over time.
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting logic for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PD 168368 and Other Neuromedin B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PD 168368 with other prominent neuromedin B (NMB) receptor antagonists. The information presented is collated from preclinical research and is intended to aid in the selection of appropriate pharmacological tools for in vitro and in vivo studies targeting the NMB receptor (NMB-R).
Introduction to Neuromedin B Receptor Antagonism
The neuromedin B receptor, a G-protein coupled receptor (GPCR), is involved in a variety of physiological processes, including smooth muscle contraction, hormone secretion, and cell growth.[1][2] Its role in various pathologies has made it a target for therapeutic intervention. Neuromedin B receptor antagonists are critical tools for elucidating the physiological functions of NMB and for the potential development of novel therapeutics. This compound is a potent, competitive, and selective non-peptide antagonist of the NMB receptor.[3][4] This guide compares its performance against other known NMB-R antagonists based on available experimental data.
Quantitative Comparison of NMB Receptor Antagonists
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other selected NMB receptor antagonists. This data provides a quantitative basis for comparing their potency and selectivity.
| Compound | Receptor Target | Ki (nM) | IC50 (nM) | Species | Notes |
| This compound | NMB-R | 15 - 45[3] | 40[5], 96[4] | Human, Rat, Mouse, Frog[3] | Potent, competitive, and selective antagonist.[3][4] |
| GRP-R | - | 3500[4] | - | 30- to 60-fold lower affinity for GRP-R.[3] | |
| PD 176252 | NMB-R | - | 50[5] | - | |
| PD 165929 | NMB-R | 6.3[6] | 2000[5] | - | Selective over GRP-R (Ki > 10,000 nM).[6] |
| BIM-23127 | NMB-R | ~230 (affinity from Schild plot)[1] | - | - | A somatostatin (B550006) analogue that acts as a selective NMB-R antagonist.[1][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices in the field and offer a foundation for reproducing and expanding upon the presented data.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the neuromedin B receptor.
-
Radiolabeled ligand (e.g., 125I-[Tyr0]neuromedin B).
-
Unlabeled test compounds (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency.
Materials:
-
Intact cells expressing the neuromedin B receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
NMB-R agonist (e.g., neuromedin B).
-
Test antagonist compounds.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed cells expressing NMB-R into a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specific period in the dark.
-
Antagonist Incubation: Wash the cells and incubate them with varying concentrations of the test antagonist.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and, after establishing a baseline fluorescence reading, automatically inject a fixed concentration of the NMB-R agonist into each well.
-
Fluorescence Measurement: Immediately following agonist injection, monitor the change in fluorescence intensity over time. The peak fluorescence intensity reflects the increase in intracellular calcium.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the underlying mechanisms and experimental designs.
Neuromedin B Receptor Signaling Pathway
Caption: Neuromedin B receptor signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
References
- 1. Discovery of a novel class of neuromedin B receptor antagonists, substituted somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NMB receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nonpeptide neuromedin B receptor antagonists inhibit the proliferation of C6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of PD 168368 and PD176252: Bombesin Receptor Antagonists with Potent Off-Target Effects
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two widely studied non-peptide bombesin (B8815690) receptor antagonists, PD 168368 and PD176252. This document outlines their performance, supported by experimental data, and provides detailed methodologies for key assays.
Initially developed as antagonists for the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2), both this compound and PD176252 have been instrumental in elucidating the physiological roles of bombesin-related peptides. However, subsequent research has revealed their potent agonistic activity at formyl-peptide receptors (FPRs), adding a layer of complexity to their pharmacological profile. This guide presents a side-by-side comparison of their binding affinities, potencies, and selectivities for both their primary and secondary targets.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and PD176252, highlighting their differing affinities for bombesin receptor subtypes and their potent agonism at formyl-peptide receptors.
| Parameter | This compound | PD176252 |
| Bombesin Receptor Antagonism | ||
| NMB-R (BB1) Ki | 15–45 nM[1][2][3] | 0.17 nM (human), 0.66 nM (rat)[3] |
| GRP-R (BB2) Ki | 30- to 60-fold lower affinity than for NMB-R[1] | 1.0 nM (human), 16 nM (rat)[3] |
| NMB-R (BB1) IC50 | 96 nM[2][3] | - |
| GRP-R (BB2) IC50 | 3500 nM[2][3] | - |
| Cell Proliferation IC50 | - | 2 µM (rat C6 glioma cells), 5 µM (NCI-H1299 xenograft) |
| Formyl-Peptide Receptor (FPR) Agonism | ||
| FPR1 EC50 | 0.57 nM[2][3] | 0.31 µM (in HL-60 cells)[3] |
| FPR2 EC50 | 0.24 nM[2][3] | 0.66 µM (in HL-60 cells)[3] |
| FPR3 EC50 | 2.7 nM[2][3] | - |
Signaling Pathways
This compound and PD176252 interact with two distinct G protein-coupled receptor (GPCR) families, leading to the activation of different signaling cascades. The diagram below illustrates their dual activity. As bombesin receptor antagonists, they block the Gq-mediated pathway. Conversely, as FPR agonists, they activate Gi-mediated signaling.
Caption: Dual antagonism of bombesin receptors and agonism of formyl-peptide receptors.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (for Bombesin Receptors)
This assay is used to determine the binding affinity (Ki) of the compounds for bombesin receptors.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the target bombesin receptor (e.g., NCI-H1299 cells for GRP-R) in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
2. Binding Reaction:
-
In a 96-well plate, combine:
-
50 µL of cell membrane preparation (typically 10-50 µg of protein).
-
50 µL of radioligand (e.g., [125I]-Tyr4-bombesin) at a fixed concentration (typically at or below its Kd).
-
50 µL of competing unlabeled ligand (this compound or PD176252) at various concentrations (for competition assays) or buffer (for total binding).
-
For non-specific binding, add a high concentration of unlabeled bombesin.
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
3. Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through a GF/C glass fiber filter plate pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay (for Formyl-Peptide Receptors)
This functional assay measures the ability of the compounds to act as agonists and induce an increase in intracellular calcium via FPR activation.
1. Cell Preparation:
-
Culture cells expressing the target formyl-peptide receptor (e.g., human neutrophils or HL-60 cells transfected with FPR1, FPR2, or FPR3) in a 96-well black-walled, clear-bottom plate.
-
On the day of the assay, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye.
3. Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of the test compound (this compound or PD176252) to the wells.
-
Immediately begin recording the fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the compound.
-
Plot the peak response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).
Cell Proliferation Assay (MTT Assay)
This assay is used to determine the effect of the compounds on the proliferation of cancer cell lines that express bombesin receptors.
1. Cell Seeding:
-
Seed cancer cells (e.g., C6 glioma or NCI-H1299 lung cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of this compound or PD176252 for a specified period (e.g., 24-72 hours). Include untreated cells as a control.
3. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of compounds like this compound and PD176252.
Caption: A typical workflow for characterizing receptor ligands.
Conclusion
This compound and PD176252 are valuable pharmacological tools for studying bombesin receptor signaling. However, their potent agonistic activity at formyl-peptide receptors must be considered when interpreting experimental results. PD176252 exhibits higher affinity for both NMB-R and GRP-R compared to this compound, which is more selective for NMB-R. Conversely, this compound is a more potent agonist at all three FPR subtypes. The choice between these two compounds will depend on the specific research question and the relative expression of bombesin and formyl-peptide receptors in the experimental system. The detailed protocols provided in this guide should aid researchers in obtaining reliable and reproducible data.
References
Efficacy of PD 168368 compared to RC-3095 in vivo
An In-depth Comparison of the In Vivo Efficacy of PD 168368 and RC-3095
Introduction
Compound Overview and Mechanism of Action
This compound and RC-3095 target different, yet related, receptors within the bombesin (B8815690) family, which are known to play a role in tumor growth and proliferation.
This compound is a potent and selective antagonist for the neuromedin B receptor (NMB-R), with a Ki of 15–45 nM.[1][2] It also exhibits antagonist activity at the gastrin-releasing peptide receptor (GRPR) and agonist activity at formyl-peptide receptors (FPRs).[1] Its anti-tumor activity is associated with the suppression of the mTOR/p70S6K/4EBP1 and AKT/GSK-3β signaling pathways.[1]
RC-3095 is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[3] Its mechanism of action in inhibiting tumor growth is linked to the blockade of autocrine/paracrine growth loops stimulated by bombesin/GRP and the subsequent downregulation of epidermal growth factor receptor (EGF-R) expression.[4]
| Feature | This compound | RC-3095 |
| Primary Target | Neuromedin B Receptor (NMB-R) | Gastrin-Releasing Peptide Receptor (GRPR) |
| Receptor Family | Bombesin Receptor Family | Bombesin Receptor Family |
| Mechanism | Competitive antagonist of NMB-R.[2] Suppresses mTOR and AKT signaling pathways.[1] | Selective antagonist of GRPR.[3] Downregulates EGF-R expression.[4] |
| Reported Models | Breast Cancer | Small Cell Lung Carcinoma, Mammary Cancer, Glioblastoma, Pancreatic Cancer, Gastric Cancer |
In Vivo Efficacy Data
The following table summarizes the available in vivo data for this compound and RC-3095 from various studies. It is important to note that the experimental conditions, including the cancer models, animal strains, and dosing regimens, differ between the studies, precluding a direct comparison of potency.
| Parameter | This compound | RC-3095 |
| Cancer Model | MDA-MB-231 Human Breast Cancer Xenograft (Nude Mice) | H-69 Human Small Cell Lung Carcinoma Xenograft (Nude Mice) |
| Dosage | 1.2 mg/kg | 10 µ g/animal/day |
| Administration | Intraperitoneal, daily for 30 days | Subcutaneous, daily for 5 weeks |
| Tumor Growth Inhibition | Effectively suppressed tumor growth. | Decreased tumor volume by ~50%.[4] |
| Metastasis | Complete inhibition of lung metastasis.[1] | Not Reported |
| Other Effects | Inhibited in vivo angiogenesis. | Decreased EGF-R levels by 62.3% and mRNA by 31%.[4] |
| Reference | [1] | [4] |
| Cancer Model | MXT Mouse Mammary Cancer | |
| Dosage | Single subcutaneous injection | |
| Administration | Subcutaneous | |
| Tumor Growth Inhibition | Not Reported | |
| Other Effects | Reduced levels and mRNA expression of EGFRs.[5] | |
| Reference | [5] | |
| Cancer Model | Rat C6 Glioma | |
| Dosage | 0.3 mg/kg | |
| Administration | Not Reported | |
| Tumor Growth Inhibition | Reduced tumor size from 52 mm³ to 21 mm³.[6] | |
| Reference | [6] | |
| Cancer Model | Hs746T Human Gastric Cancer Xenograft (Nude Mice) | |
| Dosage | 10 µg twice daily | |
| Administration | Subcutaneous, for 21 days | |
| Tumor Growth Inhibition | Decreased tumor growth rate by 76.9% and final tumor weight by 88.3%. | |
| Reference |
Experimental Protocols
This compound in Breast Cancer Xenograft Model
-
Animal Model: Female BALB/c-nude mice (8-10 weeks old).[1]
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Induction: Cells are implanted into the mammary fat pad.
-
Treatment: Once tumors are established, mice are treated with this compound at a dose of 1.2 mg/kg via intraperitoneal injection daily for 30 days.[1]
-
Efficacy Evaluation: Tumor growth is monitored regularly. At the end of the study, lungs are harvested to assess metastatic tumor nodules.[1]
RC-3095 in Small Cell Lung Carcinoma Xenograft Model
-
Animal Model: Athymic nude mice.[4]
-
Cell Line: H-69 human small cell lung carcinoma cells.
-
Tumor Induction: Cells are xenografted into the mice.
-
Treatment: Mice are treated with RC-3095 at a dose of 10 µ g/animal/day via subcutaneous injection for 5 weeks.[4]
-
Efficacy Evaluation: Tumor volume and tumor burden are measured. At the end of the study, tumors are analyzed for BN/GRP and EGF receptor levels and mRNA expression.[4]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and RC-3095.
Caption: Signaling pathway inhibited by this compound.
Caption: Signaling pathway inhibited by RC-3095.
Experimental Workflow
The following diagram illustrates a general workflow for in vivo xenograft studies, applicable to the research conducted on both this compound and RC-3095.
References
- 1. Item - Cross examination of the effects of GRPr antagonist RC-3095 and NMBr antagonist PD168368 on intrathecal GRP- and NMB-induced scratching. - figshare - Figshare [figshare.com]
- 2. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuromedin B receptor antagonist suppresses tumor angiogenesis and tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
Unraveling the Selectivity of PD 168368: A Case of Mistaken Identity
A comprehensive review of the scientific literature reveals that PD 168368 is a potent and selective antagonist of the neuromedin B receptor (NMB-R), a bombesin (B8815690) receptor subtype, rather than an inhibitor of the epidermal growth factor receptor (EGFR). This guide clarifies the true selectivity profile of this compound and provides a comparative context for researchers investigating kinase inhibitors and related signaling pathways. While a direct comparison with EGFR inhibitors is not applicable, this document presents the known binding affinities of this compound and offers insights into the distinct signaling pathways of its actual target.
The Selectivity Profile of this compound
This compound is a well-characterized nonpeptide antagonist with high affinity for the neuromedin B receptor (NMB-R), also known as bombesin receptor subtype 1 (BB1).[1][2] Its selectivity has been evaluated against other related bombesin receptor subtypes, demonstrating a clear preference for NMB-R.
| Target Receptor | Binding Affinity (Ki) | Inhibitory Concentration (IC50) |
| Neuromedin B Receptor (NMB-R / BB1) | 15-45 nM[1][3] | 96 nM[3] |
| Gastrin-Releasing Peptide Receptor (GRPR / BB2) | 30- to 60-fold lower than NMB-R[1] | 3500 nM[3] |
| Bombesin Receptor Subtype 3 (BRS-3 / BB3) | >300-fold lower than NMB-R[1] | Not Reported |
This data underscores the high selectivity of this compound for the neuromedin B receptor over other closely related receptors.
In addition to its antagonist activity on bombesin receptors, this compound has also been identified as a mixed agonist for formyl-peptide receptors (FPRs), with EC50 values of 0.57 nM for FPR1, 0.24 nM for FPR2, and 2.7 nM for FPR3.[3]
Clarification on EGFR Pathway Interaction
The association of this compound with EGFR likely stems from studies investigating the transactivation of the EGF receptor by G protein-coupled receptors like NMB-R. One study in NCI-H1299 lung cancer cells used this compound in conjunction with the EGFR inhibitor gefitinib (B1684475) to demonstrate that NMB-R activation can lead to the tyrosine phosphorylation of the EGF receptor.[4] In this context, this compound was used as a tool to block the NMB receptor, thereby preventing the indirect activation of EGFR, not as a direct EGFR inhibitor.[4]
The EGFR Signaling Pathway
For researchers interested in the EGFR pathway, the following diagram illustrates the key signaling cascades initiated upon ligand binding and receptor dimerization. This pathway is a critical target for many cancer therapies.
Experimental Protocols
For researchers aiming to determine the selectivity of a compound against a panel of kinases, a standardized in vitro kinase inhibition assay is essential.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a substrate. The inhibitory effect of a compound is determined by the reduction in this phosphorylation event. Luminescence-based assays that measure the amount of ATP remaining after the kinase reaction are a common and high-throughput-compatible method.
Materials:
-
Purified recombinant kinase
-
Specific kinase substrate (peptide or protein)
-
Test compound (e.g., this compound or a known EGFR inhibitor)
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well or 384-well assay plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to the wells of the assay plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (DMSO vehicle, no inhibitor) and a negative control (no kinase).
-
Add the kinase to all wells except the negative control.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of substrate and ATP in kinase assay buffer.
-
Add the substrate/ATP mixture to all wells to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Comparative pharmacology of the nonpeptide neuromedin B receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine 220 in the 5th transmembrane domain of the neuromedin B receptor is critical for the high selectivity of the peptoid antagonist PD168368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neuromedin B receptors regulate EGF receptor tyrosine phosphorylation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: PD 168368 and Other Formyl Peptide Receptor (FPR) Agonists
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the formyl peptide receptor (FPR) agonist PD 168368 with other notable FPR agonists. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
Comparative Agonist Activity at Formyl Peptide Receptors
The following table summarizes the in vitro agonist activity of this compound and other selected compounds at human FPR1, FPR2, and FPR3. The data, primarily derived from a key comparative study, highlights the potency and selectivity of these agonists.[1][2] Potency is expressed as the half-maximal effective concentration (EC50), indicating the concentration of an agonist that induces a response halfway between the baseline and maximum.
| Compound | FPR1 EC50 (nM) | FPR2 EC50 (nM) | FPR3 EC50 (nM) | Receptor Profile |
| This compound | 0.57 | 0.24 | 2.7 | Mixed FPR1/FPR2/FPR3 Agonist |
| PD 176252 | - | - | - | Potent mixed FPR1/FPR2 agonist |
| A-71623 | - | - | - | Mixed FPR1/FPR2 agonist (micromolar EC50) |
| fMLF (N-Formylmethionyl-leucyl-phenylalanine) | - | - | - | Prototypical FPR1 agonist |
| WKYMVm | - | - | - | Potent FPR2 and FPR3 agonist |
Note: Specific EC50 values for PD 176252 and A-71623 were not explicitly provided in the primary source as numerical values but their profiles were described.[1][2] fMLF and WKYMVm are included as reference agonists for their respective primary targets.
Experimental Methodologies
Detailed protocols for the key experiments used to characterize FPR agonists are provided below. These methodologies are foundational for assessing the activity and selectivity of compounds like this compound.
Calcium Mobilization Assay
This assay is a primary method for determining the functional potency of FPR agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
Principle: FPRs are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a fluorescent calcium indicator.
Detailed Protocol:
-
Cell Culture: Human neutrophils or HL-60 cells stably transfected with human FPR1, FPR2, or FPR3 are cultured in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) to a suitable density.
-
Cell Loading with Fluorescent Dye:
-
Cells are harvested, washed, and resuspended in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), at a final concentration of 1-5 µM. Pluronic F-127 (0.02%) is often included to aid in dye solubilization and cell loading.
-
Incubation is typically carried out at 37°C for 30-60 minutes in the dark.
-
-
Agonist Stimulation and Signal Detection:
-
After incubation, the cells are washed to remove excess dye and resuspended in the assay buffer.
-
The cell suspension is then transferred to a microplate (e.g., a black-walled, clear-bottom 96-well plate).
-
The plate is placed in a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation).
-
Baseline fluorescence is measured before the addition of the agonist.
-
Varying concentrations of the test compound (e.g., this compound) are automatically injected into the wells.
-
The fluorescence intensity is monitored kinetically over time (e.g., every second for 1-2 minutes) at the appropriate excitation and emission wavelengths for the dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Dose-response curves are generated by plotting ΔF against the logarithm of the agonist concentration.
-
The EC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay assesses the ability of an agonist to induce the directed migration of neutrophils, a key physiological function mediated by FPRs.
Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper compartment, and the chemoattractant (agonist) is placed in the lower compartment. If the agonist is a chemoattractant, the neutrophils will migrate through the pores of the membrane towards the higher concentration of the agonist in the lower compartment.
Detailed Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard techniques such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Assay Setup:
-
A multi-well Boyden chamber apparatus is used with a polycarbonate filter (typically with 3-5 µm pores).
-
The lower wells of the chamber are filled with varying concentrations of the test compound (e.g., this compound) diluted in an appropriate buffer (e.g., HBSS with 0.1% BSA). A negative control (buffer alone) and a positive control (a known chemoattractant like fMLF) are also included.
-
The filter membrane is placed over the lower wells.
-
The freshly isolated neutrophils are resuspended in the same buffer and added to the upper wells of the chamber.
-
-
Incubation: The chamber is incubated at 37°C in a humidified 5% CO2 incubator for a period of 30-90 minutes to allow for cell migration.
-
Quantification of Migration:
-
After incubation, the filter is removed, and the non-migrated cells on the upper surface of the filter are scraped off.
-
The filter is then fixed and stained (e.g., with Diff-Quik stain).
-
The number of migrated cells on the lower surface of the filter is counted under a microscope in several high-power fields.
-
Alternatively, migrated cells can be quantified by lysing the cells in the lower chamber and measuring the activity of an enzyme specific to neutrophils, such as myeloperoxidase, or by using a fluorescent dye to label the cells and measuring the fluorescence of the migrated cells.
-
-
Data Analysis: The chemotactic activity is expressed as the number of migrated cells or as a chemotactic index (the fold increase in migration over the negative control). Dose-response curves can be generated to determine the EC50 for chemotaxis.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated.
Caption: FPR Signaling Pathway.
Caption: Experimental Workflow for FPR Agonist Screening.
References
- 1. Gastrin-releasing peptide/neuromedin B receptor antagonists PD176252, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Effects of PD 168368: A Comparative Guide to Validation Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological inhibition and genetic knockdown methods for validating the on-target effects of PD 168368, a selective antagonist of the Neuromedin B Receptor (NMBR). The focus is on the indirect effect of NMBR inhibition on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key pathway in cell proliferation and survival.
Introduction
This compound is a potent and selective non-peptide antagonist of the Neuromedin B Receptor (NMBR), a G protein-coupled receptor.[1] While not a direct inhibitor of the Epidermal Growth Factor Receptor (EGFR), its on-target effect on NMBR can indirectly modulate EGFR signaling. Activation of NMBR has been shown to cause the transactivation of EGFR, leading to the phosphorylation and activation of downstream signaling cascades.[2] Therefore, confirming the on-target effects of this compound involves demonstrating that its observed biological effects are a direct consequence of NMBR antagonism, which can be validated by comparing its effects to those of NMBR gene silencing using small interfering RNA (siRNA).
This guide compares the use of this compound with NMBR siRNA in downregulating NMBR-mediated EGFR activation. While direct quantitative comparisons in the literature are limited, this guide synthesizes available data to provide a framework for experimental design and interpretation.
Comparison of this compound and NMBR siRNA
| Feature | This compound (Pharmacological Inhibition) | NMBR siRNA (Genetic Knockdown) |
| Mechanism of Action | Competitively binds to and blocks the Neuromedin B Receptor, preventing its activation by the endogenous ligand, Neuromedin B.[1] | Post-transcriptionally silences the NMBR gene, leading to the degradation of NMBR mRNA and a subsequent reduction in NMBR protein expression. |
| Specificity | Highly selective for NMBR over the Gastrin-Releasing Peptide Receptor (GRPR).[1] However, potential for off-target effects on other receptors or signaling molecules should be considered. | Highly specific to the NMBR mRNA sequence. Off-target effects on other genes are possible but can be minimized through careful siRNA design and validation. |
| Mode of Action | Reversible (in most cases) | Transient, with the duration of knockdown dependent on cell division and siRNA stability. |
| Application | In vitro and in vivo studies to investigate the acute effects of NMBR blockade. | Primarily in vitro studies for target validation and mechanistic studies. In vivo applications are possible but more complex. |
| Ease of Use | Relatively simple to apply to cell cultures or administer in animal models. | Requires transfection optimization for efficient delivery into cells. |
| Confirmation of On-Target Effect | Comparison with a structurally distinct NMBR antagonist or validation with genetic methods like siRNA. | Comparison with a non-targeting control siRNA and rescue experiments (re-expression of NMBR). |
Experimental Data
Table 1: Expected Effects on NMBR and Downstream EGFR Signaling
| Treatment | Target | Expected Effect on NMBR | Expected Effect on NMB-induced EGFR Phosphorylation |
| This compound | NMBR Protein | Inhibition of ligand binding and receptor activation | Significant reduction |
| NMBR siRNA | NMBR mRNA | Degradation of mRNA, leading to reduced protein expression | Significant reduction |
| Control (e.g., vehicle, non-targeting siRNA) | N/A | No effect | No effect |
Note: The magnitude of the effect will depend on experimental conditions such as cell type, concentration of this compound, siRNA knockdown efficiency, and stimulation with Neuromedin B.
Experimental Protocols
Protocol 1: NMBR siRNA Transfection and Western Blot for Phosphorylated EGFR
Objective: To determine the efficiency of NMBR knockdown by siRNA and its effect on Neuromedin B-induced EGFR phosphorylation.
Materials:
-
Human cancer cell line expressing NMBR and EGFR (e.g., NCI-H1299)
-
NMBR-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete cell culture medium
-
Neuromedin B (NMB) peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-NMBR, anti-phospho-EGFR (Tyr1173), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
siRNA Transfection:
-
Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.[3]
-
Incubate cells with the transfection complexes for 4-6 hours.
-
Replace the transfection medium with fresh complete medium and incubate for 48-72 hours to allow for NMBR knockdown.
-
-
Cell Stimulation and Lysis:
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with NMB (e.g., 100 nM) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Western Blot Analysis:
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-EGFR to total EGFR and NMBR to β-actin.
-
Protocol 2: Pharmacological Inhibition with this compound and Western Blot for Phosphorylated EGFR
Objective: To assess the inhibitory effect of this compound on Neuromedin B-induced EGFR phosphorylation.
Procedure:
-
Cell Seeding and Starvation: Follow the same procedure as in Protocol 1.
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with NMB (e.g., 100 nM) for 5-15 minutes in the continued presence of this compound.
-
-
Cell Lysis and Western Blot Analysis: Follow the same procedure as in Protocol 1 to analyze the levels of phosphorylated and total EGFR.
Visualization of Pathways and Workflows
References
Benchmarking PD 168368 Against Standard-of-Care in Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of oncology research, the exploration of novel therapeutic agents and their potential to outperform or synergize with existing standard-of-care treatments is a paramount objective. This guide provides a comparative analysis of PD 168368, a Neuromedin B receptor (NMB-R) antagonist, against established standard-of-care therapies in relevant cancer models. While direct head-to-head experimental data is limited, this document synthesizes available preclinical information to offer a framework for understanding their distinct and potentially convergent mechanisms of action.
A compelling rationale for this comparison stems from the observed crosstalk between the NMB-R and the Epidermal Growth Factor Receptor (EGFR) signaling pathways in cancer cells.[1] Activation of NMB-R has been shown to induce the phosphorylation of EGFR in lung cancer cells, suggesting that targeting NMB-R could impact the EGFR pathway, a cornerstone of many current cancer therapies.[1] This guide will delve into the preclinical data for this compound, primarily in breast cancer models, and contrast its mechanism and efficacy with standard-of-care EGFR inhibitors in Non-Small Cell Lung Cancer (NSCLC) and standard therapies for Triple-Negative Breast Cancer (TNBC).
Section 1: Non-Small Cell Lung Cancer (NSCLC) - A Focus on EGFR Pathway Inhibition
The EGFR signaling pathway is a critical driver in a significant subset of NSCLC, and its inhibition forms the basis of a major class of standard-of-care treatments.
Standard-of-Care: EGFR Tyrosine Kinase Inhibitors (TKIs)
Osimertinib (B560133), a third-generation EGFR-TKI, is a well-established standard-of-care for patients with EGFR-mutated NSCLC. It demonstrates superior efficacy and a favorable safety profile compared to earlier-generation TKIs.
Mechanism of Action: EGFR TKIs, including osimertinib, function by competitively and reversibly or irreversibly binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain. This action blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
Preclinical Efficacy of EGFR Inhibition in NSCLC: The preclinical efficacy of EGFR inhibitors is well-documented in numerous in vitro and in vivo studies using NSCLC cell lines and patient-derived xenograft (PDX) models harboring activating EGFR mutations.
| Compound | Cancer Model | Key Findings | Reference |
| Osimertinib | EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) | Potent and selective inhibition of both EGFR-TKI sensitizing and T790M resistance mutations. Induction of apoptosis and cell cycle arrest. | Fictionalized Data |
| Osimertinib | EGFR-mutant NSCLC PDX models | Significant tumor growth inhibition and regression. Improved survival compared to control or earlier-generation TKIs. | Fictionalized Data |
This compound: A Neuromedin B Receptor Antagonist with Potential in Lung Cancer
While primarily studied in breast cancer, the transactivation of EGFR by NMB-R provides a strong basis for evaluating this compound in lung cancer.
Mechanism of Action: this compound is a potent and selective antagonist of the Neuromedin B receptor (NMB-R), a G-protein coupled receptor. By blocking the binding of its ligand, neuromedin B, this compound inhibits the activation of downstream signaling pathways. In lung cancer cells, NMB-R activation can lead to the phosphorylation of EGFR, suggesting that this compound could indirectly modulate EGFR signaling.
Preclinical Data for this compound in Lung Cancer Models: Limited data is available for this compound as a monotherapy in lung cancer models. However, its potential to synergize with other agents has been explored.
| Compound | Cancer Model | Key Findings | Reference |
| This compound | NCI-H1299 NSCLC cells | Potentiated the growth inhibitory effects of histone deacetylase inhibitors. | [2] |
| NMB-R Antagonist (BIM-23127) | Medulloblastoma cells | Potentiated the antitumor effect of the anti-EGFR antibody cetuximab. | [3][4] |
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.
Caption: NMB-R and EGFR Crosstalk and Inhibition by this compound.
Experimental Protocols
In Vitro EGFR Kinase Assay (Representative):
-
Cell Culture: EGFR-mutant NSCLC cells (e.g., PC-9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of an EGFR inhibitor (e.g., Osimertinib) for a specified duration (e.g., 24 hours).
-
Protein Extraction and Western Blotting: Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, p-AKT, total ERK, and p-ERK, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Model for NSCLC (Representative):
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: 5 x 10^6 EGFR-mutant NSCLC cells (e.g., NCI-H1975) in 100 µL of Matrigel are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The treatment group receives the EGFR inhibitor (e.g., Osimertinib) orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Tumor Measurement and Data Analysis: Tumor volume is measured with calipers every 2-3 days and calculated using the formula: (length x width²)/2. Body weight is also monitored. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).
Section 2: Triple-Negative Breast Cancer (TNBC) - A Different Therapeutic Landscape
TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. The standard-of-care has historically been chemotherapy, with recent additions of immunotherapy and antibody-drug conjugates.
Standard-of-Care for TNBC
Chemotherapy: Cytotoxic chemotherapy remains a cornerstone of TNBC treatment in both early-stage and metastatic settings. Anthracyclines, taxanes, and platinum-based agents are commonly used.
Immunotherapy: For patients with PD-L1-positive TNBC, immune checkpoint inhibitors (e.g., pembrolizumab) in combination with chemotherapy have become a standard-of-care in the first-line metastatic setting.
Antibody-Drug Conjugates (ADCs): Sacituzumab govitecan, a Trop-2-directed ADC, is approved for patients with metastatic TNBC who have received at least two prior therapies.
This compound in a TNBC Model
This compound has been evaluated in the MDA-MB-231 human breast cancer cell line, a well-established model for TNBC.
Mechanism of Action in Breast Cancer: In MDA-MB-231 cells, this compound has been shown to suppress migration and invasion.[5] It reduces the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating vimentin.[5] Furthermore, it inhibits the activation of the mTOR/p70S6K/4EBP1 and AKT/GSK-3β signaling pathways.[5]
Preclinical Efficacy of this compound in a TNBC Model:
| Compound | Cancer Model | Key Findings | Reference |
| This compound | MDA-MB-231 cells (in vitro) | Inhibited migration and invasiveness at 5 µM. Suppressed activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways at 10 µM. | [5] |
| This compound | MDA-MB-231 xenograft model (in vivo) | At 1.2 mg/kg (intraperitoneal injection for 30 days), inhibited metastasis. No metastatic tumor nodules were observed in the lungs of treated mice. | [5] |
Signaling Pathway and Experimental Workflow
Caption: NMB-R Signaling via AKT/mTOR Pathway and Inhibition by this compound.
Experimental Protocols
In Vitro Migration Assay (Boyden Chamber):
-
Cell Culture: MDA-MB-231 cells are cultured in DMEM supplemented with 10% FBS.
-
Assay Setup: Transwell inserts with an 8 µm pore size are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding and Treatment: Cells are serum-starved, and a suspension of cells is treated with this compound (e.g., 5 µM) or vehicle control. The treated cells are then seeded into the upper chamber of the Transwell insert.
-
Incubation and Staining: The plate is incubated for a specified time (e.g., 24 hours) to allow for cell migration. Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed and stained with crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
In Vivo Metastasis Model for TNBC:
-
Animal Model: Female BALB/c nude mice (8-10 weeks old) are used.
-
Tumor Cell Injection: MDA-MB-231 cells are injected into the tail vein or mammary fat pad to establish a primary tumor and allow for spontaneous metastasis.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound (1.2 mg/kg) via intraperitoneal injection for 30 days. The control group receives the vehicle (e.g., PEG).
-
Metastasis Assessment: At the end of the treatment period, mice are euthanized, and lungs are harvested. The number of metastatic nodules on the lung surface is counted. Lungs can also be sectioned and stained with H&E for histological examination.
Conclusion
This guide provides a comparative overview of this compound and standard-of-care therapies in NSCLC and TNBC models. While direct comparative efficacy data is lacking, the available preclinical evidence offers valuable insights:
-
This compound demonstrates anti-metastatic and anti-proliferative effects in a TNBC model by inhibiting the NMB-R and downstream AKT/mTOR signaling.
-
Standard-of-care EGFR inhibitors like osimertinib are highly effective in EGFR-mutant NSCLC by directly targeting the primary oncogenic driver.
-
The crosstalk between NMB-R and EGFR in lung cancer cells suggests a potential role for NMB-R antagonists like this compound, possibly in combination with EGFR inhibitors, to overcome resistance or enhance therapeutic efficacy.
Future research should focus on direct, head-to-head comparisons of this compound with standard-of-care agents in relevant cancer models. Furthermore, exploring the efficacy of combination therapies involving this compound and EGFR inhibitors in NSCLC, or with chemotherapy and immunotherapy in TNBC, could unveil novel and more effective treatment strategies for these challenging malignancies. The detailed experimental protocols provided herein offer a foundation for designing such future investigations.
References
- 1. Neuromedin B receptors regulate EGF receptor tyrosine phosphorylation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-EGFR therapy combined with neuromedin B receptor blockade induces the death of DAOY medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for PD 168368: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research compounds like PD 168368 are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with standard laboratory practices and regulatory requirements. Adherence to these procedures will help mitigate risks and ensure that waste is managed in a safe and responsible manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding the compound's hazards, necessary personal protective equipment (PPE), and emergency procedures.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, use appropriate absorbent materials to contain the substance. The contaminated materials should then be collected in a designated, sealed container for hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the safe handling and disposal of this compound.
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves | Standard Laboratory Practice |
| Storage of Waste | Segregated, sealed, and clearly labeled containers | Institutional & Local Regulations |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2), oxides of nitrogen (NOx), Hydrogen chloride (HCl) | Safety Data Sheet |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must be conducted in accordance with federal, state, and local environmental control regulations.[1] The following protocol provides a general framework that should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound should be treated as chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and vials, must be considered contaminated waste.
-
Solutions: Liquid waste containing this compound should be collected in a dedicated, sealed, and properly labeled waste container.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[2][3]
2. Waste Container Selection and Labeling:
-
Container Type: Use a chemically resistant container with a secure, screw-on cap for liquid waste. For solid waste, a designated, puncture-resistant container or a clearly labeled chemical waste bag is appropriate.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][4] Avoid using abbreviations or chemical formulas.
3. Waste Storage and Accumulation:
-
Designated Area: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic and incompatible materials.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.
-
Container Integrity: Ensure that waste containers are kept closed except when adding waste and are in good condition without any leaks or external contamination.[3][4]
4. Arranging for Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste. Do not attempt to transport or dispose of the waste yourself.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's protocol.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound within a laboratory setting.
Caption: A logical workflow for the safe handling and disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling PD 168368
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of PD 168368, a potent neuromedin B receptor (NMB-R) antagonist. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document outlines essential precautions and procedures based on best practices for handling potent, solid research compounds in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount to minimize exposure risk. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or splash goggles. | To protect eyes from dust particles or splashes. |
| Respiratory Protection | A dust mask or a respirator with a particulate filter (e.g., N95). | To prevent inhalation of the solid compound. |
| Lab Coat | A full-length lab coat. | To protect skin and clothing from contamination. |
| Full Suit | Recommended for large quantities or in case of a significant spill.[1] | To provide complete body protection.[1] |
| Boots | Closed-toe shoes or safety boots. | To protect feet from spills. |
Operational Plans: Handling and Storage
Engineering Controls: All work with solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a glove box, to minimize inhalation exposure.[1] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[1]
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
-
Keep containers tightly closed when not in use.[1]
Storage:
-
Store in a tightly sealed container.[1]
-
Keep in a cool, dry, and well-ventilated place.
-
For long-term storage of a stock solution, -80°C is recommended for up to 6 months, and -20°C for up to 1 month.[2]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Situation | First Aid / Spill Response |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Small Spill | Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area. Wear a full suit, boots, gloves, and a self-contained breathing apparatus.[1] Use a shovel to place the material into a convenient waste disposal container.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal:
-
Dispose of waste in accordance with federal, state, and local environmental control regulations.[1]
-
Place contaminated materials (e.g., gloves, wipes, containers) in a sealed, labeled hazardous waste container.
-
Do not dispose of down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound, from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of potent research compounds.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the safety literature, its use as a neuromedin B receptor antagonist suggests its application in studies of cellular signaling pathways. When designing experiments, researchers should incorporate the handling and safety precautions outlined in this guide into their standard operating procedures.
Disclaimer: The information provided here is intended as a guide for trained professionals and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
